Aprepitant
Description
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-OITMNORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049047 | |
| Record name | Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.94e-02 g/L | |
| Record name | Aprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
170729-80-3 | |
| Record name | Aprepitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170729-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprepitant [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprepitant | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aprepitant | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Guide to the Central Nervous System Mechanism of Action of Aprepitant
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, a key component in the pathophysiology of nausea and vomiting.[1][2] Initially approved by the Food and Drug Administration (FDA) for the prevention of chemotherapy-induced nausea and vomiting (CINV), its clinical applications have expanded to include postoperative nausea and vomiting (PONV).[2] Unlike first-generation antiemetics that primarily target serotonin (5-HT3) receptors, this compound's unique mechanism of action in the central nervous system (CNS) offers a distinct advantage, particularly in managing the delayed phase of CINV.[3] This document provides a detailed examination of this compound's core mechanism of action within the CNS, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
The Substance P/Neurokinin-1 Receptor System in the CNS
The biological effects of the neuropeptide Substance P within the CNS are mediated through its high-affinity binding to the NK-1 receptor, a G-protein coupled receptor.[4][5] This system is integral to several physiological processes, including the regulation of emesis and affective behavior.[4][6]
-
Substance P (SP): A small peptide broadly distributed throughout the central and peripheral nervous systems.[6] Its release is triggered by stressful or noxious stimuli, including certain chemotherapeutic agents.[6][7]
-
Neurokinin-1 (NK-1) Receptor: While many neurotransmitter receptors are widely expressed, the NK-1 receptor is found in a more limited population of neurons (5-7%) in specific CNS regions.[4][6] Key areas of expression include the brainstem emetic center, locus coeruleus, and ventral striatum, which are critical for mediating the vomiting reflex.[8][9]
Upon binding of Substance P, the NK-1 receptor is activated, initiating a signaling cascade that leads to the physiological responses of nausea and vomiting.[6][9]
Molecular Mechanism of Action of this compound
This compound exerts its antiemetic effect by directly and selectively blocking the binding of Substance P to NK-1 receptors in the brain.[3][7] This action is central to its therapeutic efficacy.
-
High Selectivity and Affinity: this compound is a highly selective antagonist for the human NK-1 receptor.[1] Radioligand binding assays have demonstrated that it is approximately 3,000-fold more selective for the NK-1 receptor over the NK-3 receptor and 45,000-fold more selective over the NK-2 receptor.[1]
-
Central Action: this compound effectively crosses the blood-brain barrier to occupy NK-1 receptors within the CNS.[10][11] This central occupancy is crucial for its ability to prevent both the acute and delayed phases of CINV.[3] By competitively binding to NK-1 receptors in the vomiting center of the brain, this compound prevents Substance P from initiating the emetic signal.[9][12]
-
Structural Interactions: X-ray crystallography and NMR spectroscopy have provided detailed insights into the binding of this compound to the NK-1 receptor.[13] The interaction involves multiple hydrogen bonds and hydrophobic interactions that ensure high affinity and selectivity. A key feature is the insertion of the bis-trifluoromethyl-phenyl group of this compound into a hydrophobic subpocket of the receptor, which stabilizes the molecule in an optimal orientation to block receptor activation.[13]
Signaling Pathways
Substance P-Induced NK-1 Receptor Signaling
Activation of the NK-1 receptor by Substance P primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[14] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] These events culminate in downstream cellular responses, including the potentiation of NMDA receptors and neuronal excitation, which contribute to the emetic reflex.[15]
Figure 1. Substance P/NK-1 Receptor Signaling Pathway.
This compound's Interruption of the Signaling Pathway
This compound acts as a competitive antagonist at the NK-1 receptor. By occupying the binding site, it physically prevents Substance P from interacting with the receptor. This blockade is the critical step that inhibits the entire downstream signaling cascade, thereby preventing neuronal excitation in the brain's emetic center.
Figure 2. this compound's Blockade of NK-1 Receptor Signaling.
Quantitative Data Summary
The central action of this compound is quantifiable through its binding affinity and in vivo receptor occupancy, which correlates with its clinical efficacy.
Table 1: this compound Binding Affinity
| Parameter | Value | Receptor | Comments | Reference |
| IC₅₀ | 0.1 nM | Human NK-1 | Demonstrates very high affinity for the target receptor. | [1] |
| Selectivity | >3000x vs NK-3 | Human NK-1 | Highlights the high selectivity for the NK-1 receptor. | [1] |
| Selectivity | >45000x vs NK-2 | Human NK-1 | Highlights the high selectivity for the NK-1 receptor. | [1] |
Table 2: Central NK-1 Receptor Occupancy in Humans (Positron Emission Tomography Data)
| This compound Dose/Route | Time Post-Dose | Brain Region | Receptor Occupancy | Reference |
| 165 mg (Oral) | Tmax (~4h) | Striatum | ≥99% | [16][17] |
| 165 mg (Oral) | 24h | Striatum | ≥99% | [16][17] |
| 165 mg (Oral) | 48h | Striatum | ≥97% | [16][17] |
| 165 mg (Oral) | 120h | Striatum | 37-76% | [16][17] |
| 150 mg Fosthis compound (IV) | Tmax (~30min) | Striatum | 100% | [16][17] |
| 150 mg Fosthis compound (IV) | 24h | Striatum | 100% | [16][17] |
| 150 mg Fosthis compound (IV) | 48h | Striatum | ≥97% | [16][17] |
| 150 mg Fosthis compound (IV) | 120h | Striatum | 41-75% | [16][17] |
Note: Fosthis compound is an intravenous prodrug that is rapidly converted to this compound in the body.[7]
These data show that clinically relevant doses of this compound achieve a high and sustained occupancy (>90%) of NK-1 receptors in the brain, which is considered predictive of its antiemetic efficacy.[8][18]
Experimental Protocols
The understanding of this compound's central mechanism of action is built upon rigorous experimental methodologies, from in vitro binding assays to in vivo animal and human imaging studies.
In Vitro: Competitive Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity (Ki or IC₅₀) of a compound like this compound for the NK-1 receptor.
-
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., HEK293 cells).[19]
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.[14][19]
-
Unlabeled this compound at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA).[14]
-
Glass fiber filters and a cell harvester.[19]
-
Scintillation counter.[19]
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the NK-1 receptor-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[14]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Figure 3. Workflow for an NK-1 Receptor Binding Assay.
In Vivo: Cisplatin-Induced Emesis Model in Ferrets
The ferret is a standard animal model for studying emesis because it has a vomiting reflex similar to humans.[20][21]
-
Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced vomiting.
-
Animals: Male ferrets.
-
Methodology:
-
Acclimation: Animals are acclimated to the experimental conditions.
-
Drug Administration: A group of ferrets is pre-treated with this compound (e.g., 1-3 mg/kg, orally or intravenously) while a control group receives a vehicle.[22][23]
-
Emetic Challenge: After a set pre-treatment time, all animals are challenged with an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).[23][24]
-
Observation: The animals are observed for a defined period (e.g., 4 hours for acute phase, up to 72 hours for delayed phase).[22][23]
-
Data Collection: The primary endpoints are the number of retches and vomits.[23] For delayed-phase studies, telemetered devices can be implanted to automatically record abdominal pressure changes associated with emetic events.[20][25]
-
Analysis: The number of emetic events in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
-
Human Studies: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.[18]
-
Objective: To determine the percentage of NK-1 receptors occupied by this compound at therapeutic doses.
-
Materials:
-
Methodology:
-
Baseline Scan: Each subject undergoes a baseline PET scan after being injected with the radiotracer to measure the baseline density of available NK-1 receptors.
-
Drug Administration: Subjects are then treated with this compound (e.g., once daily for 14 days).[18]
-
Post-Dosing Scan: A second PET scan is performed at a specific time point after the final dose of this compound (e.g., 24 hours post-dose to measure trough occupancy).[18]
-
Image Analysis: The uptake of the radiotracer in brain regions rich in NK-1 receptors (like the striatum) is compared between the baseline and post-dosing scans.[18] A reference region with no or negligible NK-1 receptors (like the cerebellum) is used for normalization.[18]
-
Calculation: Receptor occupancy is calculated as the percentage reduction in radiotracer binding from baseline to the post-dosing scan. The relationship between plasma concentrations of this compound and receptor occupancy is then determined.[18]
-
Conclusion
The central mechanism of action of this compound is characterized by its highly selective, high-affinity antagonism of NK-1 receptors in the brain. By crossing the blood-brain barrier and achieving high levels of receptor occupancy, this compound effectively blocks the action of Substance P, a key neurotransmitter in the emetic pathway. This blockade of the downstream signaling cascade prevents the neuronal activation that leads to nausea and vomiting. The robust preclinical and clinical data, including quantitative binding assays and human PET imaging studies, provide a comprehensive understanding of this compound's pharmacodynamics and solidify its role as a cornerstone in the management of chemotherapy- and postoperative-induced nausea and vomiting.
References
- 1. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anesthesiologydfw.com [anesthesiologydfw.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - WikiAnesthesia [wikianesthesia.org]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 13. Human substance P receptor binding mode of the antagonist drug this compound by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosthis compound vs. oral this compound as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Equivalent Dynamic Human Brain NK1‐Receptor Occupancy Following Single‐Dose i.v. Fosthis compound vs. Oral this compound as Assessed by PET Imaging | Semantic Scholar [semanticscholar.org]
- 18. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Emesis in ferrets - PORSOLT [porsolt.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 24. ascopubs.org [ascopubs.org]
- 25. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of this compound and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of Central Substance P Receptor Occupancy by this compound Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Aprepitant as a Selective Neurokinin-1 (NK-1) Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aprepitant, a selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor. It details its mechanism of action, pharmacological properties, clinical efficacy, and the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.
Introduction: The Substance P/NK-1 Receptor System
Substance P (SP) is an eleven-amino acid neuropeptide, a member of the tachykinin family, broadly distributed throughout the central and peripheral nervous systems.[1][2] It is a key mediator in the transmission of pain signals, inflammatory responses, and the regulation of affective behavior and emesis.[1][2] The biological effects of Substance P are primarily mediated through its high-affinity binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2][3]
Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This system is a critical target for therapeutic intervention in various pathological conditions. This compound emerged as a first-in-class NK-1 receptor antagonist, specifically designed to block the effects of Substance P.[4]
Mechanism of Action of this compound
This compound functions as a potent and highly selective non-peptide antagonist of the NK-1 receptor.[5] Its mechanism of action is centered on its ability to competitively block the binding of Substance P to the NK-1 receptor in the central nervous system, particularly in brainstem regions integral to the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[3][6] By preventing Substance P from activating these receptors, this compound effectively attenuates the downstream signaling that initiates the emetic response.[6] This blockade is crucial for managing both the acute phase (first 24 hours) and, notably, the delayed phase (24-120 hours) of chemotherapy-induced nausea and vomiting (CINV), a phase where Substance P is the predominant mediator.
Signaling Pathway
The binding of Substance P to the NK-1 receptor primarily activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][7] These events lead to neuronal excitation and the transmission of emetic signals. This compound directly interferes with the initial step of this pathway by occupying the receptor binding site.
Quantitative Data: Receptor Affinity and Pharmacokinetics
This compound's efficacy is rooted in its high binding affinity and selectivity for the NK-1 receptor, coupled with favorable pharmacokinetic properties that ensure sustained receptor occupancy.
Receptor Binding Affinity and Selectivity
Radioligand binding assays have demonstrated that this compound binds to the human NK-1 receptor with high affinity and is substantially more selective for the NK-1 receptor over NK-2 and NK-3 receptors.[5] This selectivity minimizes off-target effects.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | Human NK-1 | 0.1 nM | [5] |
| IC₅₀ | Human NK-2 | 4500 nM | [5] |
| IC₅₀ | Human NK-3 | 300 nM | [5] |
| Kd | Human NK-1 | 19 pM | [8] |
Table 1: this compound Receptor Binding Affinity and Selectivity. IC₅₀ (half maximal inhibitory concentration) and Kd (dissociation constant) values highlight this compound's potency and selectivity.
Pharmacokinetic Properties
This compound exhibits generally consistent pharmacokinetic properties, allowing for once-daily dosing in its approved CINV regimen.[9][10] It is characterized by high plasma protein binding and extensive hepatic metabolism.
| Parameter | Value | Notes | Reference |
| Bioavailability | ~60-65% | Mean oral bioavailability for 80-125 mg doses.[3][10] | [3][9][10] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | ~4 hours | Following oral administration.[11] | [11] |
| Plasma Protein Binding | >95% | Highly bound to plasma proteins.[3][12] | [3][9][12] |
| Volume of Distribution (Vss) | ~70 L | At steady state.[3][9] | [3][9] |
| Terminal Half-life (t₁/₂) | 9-13 hours | Supports once-daily dosing.[11][9] | [11][9] |
| Metabolism | Extensive (Hepatic) | Primarily via CYP3A4; minor roles for CYP1A2 and CYP2C19.[3][10] | [3][10] |
| Elimination | Metabolites | Excreted in both urine and feces.[3] | [3] |
Table 2: Pharmacokinetic Profile of Oral this compound. Key parameters defining the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Clinical Efficacy in CINV
The clinical utility of this compound is most firmly established in the prevention of CINV. When added to the standard antiemetic regimen of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone), this compound significantly improves the rate of complete response (defined as no vomiting and no use of rescue medication).[11][13]
| Study Population | Chemotherapy | This compound Regimen CR (%) | Control Regimen CR (%) | Key Finding | Reference |
| Breast Cancer Patients | Moderately Emetogenic (AC) | 50.8% | 42.5% | Significant improvement in overall complete response (P = .015).[13] | [13] |
| Various Cancers | Highly Emetogenic (Cisplatin) | 14-21% absolute improvement | - | The addition of this compound resulted in a 14-21% absolute difference in complete response.[11] | [11] |
| Pediatric Patients (6mo-17yr) | Mod/Highly Emetogenic | 51% (delayed phase) | 26% (delayed phase) | Significantly higher complete response in the delayed phase (p<0.0001).[14] | [14] |
| GI Cancer Patients (≤50 yr) | FOLFIRI or FOLFOX | 87% (overall) | 66.7% (overall) | Significantly higher overall complete response (P<0.001).[15] | [15] |
Table 3: Summary of Clinical Efficacy Data for this compound in CINV. CR (Complete Response) rates from key randomized controlled trials.
Key Experimental Protocols
The characterization of this compound's interaction with the NK-1 receptor involves specific and robust experimental methodologies. Below are detailed protocols for two fundamental assays.
Protocol: NK-1 Receptor Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of a test compound like this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.
-
Perform differential centrifugation: first at 1,000 x g to pellet nuclei, then centrifuge the supernatant at 40,000 x g to pellet the cell membranes.
-
Resuspend the membrane pellet in buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[16]
2. Competitive Binding Reaction:
-
In a 96-well plate, combine the following in order:
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin).[16]
- Serial dilutions of the test compound (this compound) or unlabeled Substance P (for non-specific binding control).
- A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P).[16]
- The prepared cell membrane suspension.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[16]
3. Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester/filtration apparatus.[16][17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[16]
-
Data are then analyzed using non-linear regression to calculate the IC₅₀ value.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 12. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficacy and tolerability of this compound for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for the prevention of chemotherapy-induced nausea and vomiting in children: a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Effective in Reducing Nausea from Chemo in Women | GI Oncology Now [gioncologynow.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Antitumor Potential of Aprepitant: A Preclinical Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant, a potent and selective antagonist of the neurokinin-1 receptor (NK-1R), is a well-established antiemetic agent used to prevent chemotherapy-induced nausea and vomiting (CINV).[1][2] Beyond this primary clinical application, a growing body of preclinical evidence has illuminated a significant and direct antitumor role for this compound across a broad spectrum of cancers.[3][4] This activity stems from its ability to block the signaling cascade initiated by Substance P (SP), the natural ligand for NK-1R. The SP/NK-1R system is increasingly recognized for its integral role in cancer pathophysiology, including tumor cell proliferation, angiogenesis, and metastasis.[3][5] This technical guide synthesizes the key preclinical findings on this compound's antitumor effects, presenting quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to support further research and development in oncology.
Mechanism of Action: Key Signaling Pathways
The antitumor effects of this compound are primarily mediated by the blockade of the NK-1R, which prevents SP from activating downstream pro-tumorigenic signaling pathways. Tumor cells frequently overexpress NK-1R, making this a promising therapeutic target.[4] this compound's inhibition disrupts several critical signaling networks within the cancer cell, as detailed below.
The Pro-Tumorigenic SP/NK-1R Axis
Activation of NK-1R by its ligand, SP, triggers a cascade of intracellular events that promote cancer cell survival, proliferation, migration, and angiogenesis. Key pathways activated by this axis include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling networks. These pathways collectively drive the expression of genes involved in cell cycle progression, anti-apoptosis, and tissue remodeling, thereby fostering a microenvironment conducive to tumor growth and metastasis.[3][6]
This compound-Mediated Inhibition of Cancer Signaling
This compound competitively binds to NK-1R, effectively blocking SP-induced signaling. This leads to the downregulation of the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][6][7] The consequences are a cascade of antitumor effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and a reduction in the migratory and invasive capacity of cancer cells.[1][7] Studies have shown this inhibition leads to cell cycle arrest and decreased expression of key proteins involved in metastasis, such as matrix metalloproteinases (MMPs).[3]
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated broad-spectrum antitumor activity in vitro against a diverse panel of human cancer cell lines. Its effects are concentration-dependent, leading to significant inhibition of cell viability and induction of apoptosis.
Quantitative Data Summary: In Vitro Effects of this compound
| Cancer Type | Cell Line(s) | This compound Concentration (µM) | Key Effect(s) | Citation(s) |
| Gallbladder Cancer | GBC-SD | 11.76 | IC50 at 24h | [1] |
| Gallbladder Cancer | NOZ | 15.32 | IC50 at 24h | [1] |
| Ovarian Cancer | A2780 | 25.9 | IC50 at 24h | [8] |
| Colon Cancer | SW480 | 10 | Attenuation of PI3K/Akt/NF-κB pathway | [5] |
| Esophageal Squamous | TE1, KYSE-150, KYSE-170 | ~25 | IC50 at 48h; Inhibition of PI3K/Akt/mTOR | [7] |
| Broad Spectrum | Glioma, Neuroblastoma, Pancreas, Larynx, Gastric, Colon Carcinomas | 5 - 70 | Concentration-dependent growth inhibition; 100% inhibition ≥70 µM | [4] |
Experimental Protocols for In Vitro Assays
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
1. Cell Viability Assay (MTT/CCK-8 Protocol) This assay quantifies the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., GBC-SD, NOZ) in 96-well plates at a predetermined density and allow them to adhere overnight.[1][9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 100 µM) or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a specified duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[1]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for an additional 2-4 hours.[10]
-
Measurement: For MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[9] Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Assay (Flow Cytometry) This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
3. Transwell Migration and Invasion Assay This assay assesses the ability of cancer cells to move towards a chemoattractant.
-
Chamber Preparation: Place an 8.0 µm pore size Transwell insert into each well of a 24-well plate. For invasion assays, coat the upper surface of the insert with a layer of Matrigel.[12]
-
Cell Seeding: Seed this compound-treated or control cells in serum-free medium into the upper chamber of the insert.[12]
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12][13]
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).[12]
-
Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface with a dye such as crystal violet. Count the stained cells in several microscopic fields to quantify migration.[12][14]
Preclinical Efficacy: In Vivo Studies
The antitumor activity of this compound observed in vitro has been corroborated in animal models, primarily using xenografts where human tumor cells are implanted into immunodeficient mice.
Quantitative Data Summary: In Vivo Effects of this compound
| Cancer Type | Animal Model | This compound Dosage | Treatment Duration | Key Outcome(s) | Citation(s) |
| Gallbladder Cancer | Nude mice with GBC-SD xenografts | 10 mg/kg, i.p., every other day | 21 days | Significant suppression of tumor growth compared to control | [1] |
| Esophageal Squamous | Xenograft mice | Not specified | Not specified | Inhibition of tumor progression | [7] |
| Hepatoblastoma | HuH6 xenografts | 80 mg/kg/day | 24 days | Decreased tumor weight and volume | [6] |
| Osteosarcoma | MG-63 xenografts | Not specified | Not specified | Decreased tumor volume | [6] |
| Colorectal Cancer | Mouse model | Not specified | Not specified | Reduced tumor growth, longer survival time | [11] |
Experimental Protocols for In Vivo Models
1. Xenograft Mouse Model Protocol This protocol outlines the establishment and treatment of a cell line-derived xenograft model.
-
Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice) housed under specific-pathogen-free conditions.[1]
-
Cell Implantation: Harvest human cancer cells (e.g., 1 x 10⁶ GBC-SD cells) and resuspend them in a suitable medium like PBS. Subcutaneously inject the cell suspension into the flank of each mouse.[1][15]
-
Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using digital calipers, calculated with the formula: Volume = (Length × Width²) / 2.[1][16]
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to a control group (receiving vehicle, e.g., PBS) or a treatment group. Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg every other day).[1]
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21 days). Monitor tumor volume and mouse body weight throughout the study. At the end of the study, sacrifice the mice, and excise the tumors for weighing, imaging, and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1][6]
Discussion and Future Directions
The preclinical data strongly support the repositioning of this compound as a broad-spectrum antitumor agent.[3][4] Its ability to inhibit multiple, fundamental cancer-driving pathways—including PI3K/Akt and MAPK—suggests it may be effective against a variety of tumor types and could potentially circumvent certain resistance mechanisms.[1][6] Furthermore, this compound has been shown to be safe for non-tumor cells at concentrations that are cytotoxic to cancer cells, indicating a favorable therapeutic window.[3]
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents or targeted therapies.[11]
-
Biomarker Identification: Identifying predictive biomarkers (e.g., NK-1R expression levels) to select patient populations most likely to benefit from this compound treatment.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to develop strategies to overcome them.
-
Clinical Translation: Designing and initiating well-controlled clinical trials to validate these promising preclinical findings in cancer patients.
Conclusion
Preclinical studies provide compelling evidence that this compound, by antagonizing the SP/NK-1R signaling axis, exerts significant antitumor effects across a range of malignancies. It inhibits cancer cell proliferation, migration, and invasion while inducing apoptosis. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for the oncology research community to further explore and potentially translate this compound into a novel therapeutic strategy for cancer treatment.
References
- 1. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? [mdpi.com]
- 4. The NK-1 receptor antagonist this compound as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using this compound in the Apoptotic Cell Death through PI3K/Akt/NF-κB Signal Transduction Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the progression of esophageal squamous cancer by blocking the truncated neurokinin‑1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. atcc.org [atcc.org]
- 11. The combined anti-tumor effects of 5-fluorouracil and neurokinin receptor inhibitor, this compound, against colorectal cancer: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. protocols.io [protocols.io]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Aprepitant and its Analogs
Published: December 14, 2025
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and oncology.
Abstract: Aprepitant, the first-in-class neurokinin-1 (NK-1) receptor antagonist, marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV). Its mechanism, centered on the blockade of Substance P (SP) binding to the NK-1 receptor, has inspired extensive research into its structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound and related morpholine acetal antagonists, detailing the critical structural motifs required for high-affinity binding. Quantitative binding data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows are presented to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The NK-1 Receptor and the Rise of this compound
Chemotherapy-induced nausea and vomiting are debilitating side effects that can lead to patients delaying or refusing further cancer treatment.[1] The emetic response is mediated by several pathways, with the delayed phase being significantly driven by the neuropeptide Substance P.[2] SP, an undecapeptide, is the preferred endogenous ligand for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[2] The binding of SP to NK-1 receptors in the brain's vomiting center triggers the emetic cascade.[3]
This compound (formerly MK-869 or L-754,030) was the first selective, high-affinity, orally active, non-peptide NK-1 receptor antagonist approved by the FDA for the prevention of both acute and delayed CINV.[1][4] Its development was a landmark in medicinal chemistry, demonstrating the potential of targeting the SP/NK-1 pathway.[2] This guide dissects the molecular architecture of this compound and its analogs to elucidate the key principles governing their interaction with the NK-1 receptor.
Mechanism of Action and the NK-1 Signaling Pathway
This compound functions as a competitive antagonist at the NK-1 receptor. By occupying the receptor's binding site, it prevents Substance P from initiating the downstream signaling cascade that leads to emesis. The NK-1 receptor is coupled to the Gq alpha subunit of its associated G-protein.[5] Upon activation by an agonist like Substance P, a conformational change leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). This surge in cytosolic calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses culminating in neuronal excitation and the vomiting reflex.[5]
References
- 1. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. adooq.com [adooq.com]
- 5. Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Metabolism of Aprepitant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, in key preclinical animal models. The data and methodologies summarized herein are essential for the interpretation of non-clinical safety and efficacy studies and for the translation of these findings to the clinical setting.
Pharmacokinetic Profile of this compound in Animal Models
This compound has been evaluated in several animal species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, mice, and ferrets.
Table 1: Oral Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 10 (oral) | 1,530 ± 340 | 3.0 ± 1.0 | 11,400 ± 2,100 | 43 | [1] |
| Dog (Beagle) | 2 (oral) | 450 ± 120 | 2.0 ± 0.5 | 3,200 ± 800 | - | [2] |
| Mouse | 10 (oral) | - | 2-4 | - | 42.4 | [1] |
| Ferret | 1-2 (oral) | ~200-270 (at 24h) | 2-4 | - | 45.4 | [1][3] |
Note: Data are presented as mean ± SD where available. '-' indicates data not reported in the cited sources.
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Vd (L/kg) | T1/2 (h) | Reference |
| Ferret | - | ~1.5 | - | - | [3] |
Note: Comprehensive intravenous pharmacokinetic data for other species were not available in the reviewed literature. Vd: Volume of distribution; T1/2: Half-life. '-' indicates data not reported in the cited sources.
Metabolism of this compound in Animal Models
This compound undergoes extensive metabolism in animal models, with the liver being the primary site of biotransformation. The metabolic pathways are qualitatively similar between rats and dogs and involve several key reactions.
Key Metabolic Pathways:
-
Oxidation: This is a major metabolic route for this compound, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.
-
N-dealkylation: Cleavage of the N-alkyl group is a significant metabolic pathway.
-
Morpholine Ring Opening: The morpholine ring of this compound is susceptible to oxidative cleavage.
-
Glucuronidation: Conjugation with glucuronic acid is an important phase II metabolic pathway for both the parent drug and its phase I metabolites.[4]
Metabolite Distribution:
-
Plasma: In both rats and dogs, the parent this compound is the major component in plasma, especially at early time points (up to 8 hours post-dose).[4] Several oxidative metabolites are also detected.[4]
-
Bile: Biliary excretion is a major route of elimination in rats.[4] An acid-labile glucuronide of this compound was found to constitute approximately 18% of an oral dose in rat bile, suggesting the potential for enterohepatic circulation.[4] In dogs, the glucuronide of this compound, along with glucuronides of four of its phase I metabolites, are major components in the bile.[4]
-
Urine: Unchanged this compound is not detected in the urine of either rats or dogs.[4] The predominant drug-related entities found in the urine of both species are two polar carboxylic acids: 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid.[4]
-
Feces: The presence of the this compound glucuronide in rat bile but its absence in feces further supports the hypothesis of enterohepatic circulation.[4]
The metabolic scheme of this compound in rats and dogs is depicted in the following diagram.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The role of biopharmaceutics in the development of a clinical nanoparticle formulation of MK-0869: a Beagle dog model predicts improved bioavailability and diminished food effect on absorption in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain penetration of this compound, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic disposition of this compound, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Aprepitant's Binding to the Neurokinin-1 (NK-1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the binding of Aprepitant to the Neurokinin-1 (NK-1) receptor. This compound is a selective, high-affinity antagonist of the NK-1 receptor, primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] A thorough understanding of its interaction with the NK-1 receptor at the molecular level is crucial for the development of novel therapeutics targeting this pathway.
Introduction to this compound and the NK-1 Receptor
This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor.[3] The endogenous ligand for the NK-1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][4] By competitively blocking the binding of Substance P to the NK-1 receptor, this compound effectively inhibits the downstream signaling cascades that lead to nausea and vomiting.[1][5] The NK-1 receptor itself is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit.[6]
Quantitative Analysis of this compound's Binding Affinity
The affinity of this compound for the NK-1 receptor is a critical parameter that dictates its potency. This is typically quantified using radioligand binding assays to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: Binding Affinity of this compound for the Human NK-1 Receptor
| Parameter | Value (nM) | Cell/Tissue Type | Reference |
| IC50 | 0.1 | Human cloned NK-1R | [3][7] |
| IC50 | 0.12 | Human NK-1 receptors | [8][9] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration at which the drug would occupy 50% of the receptors if no ligand were present.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound for the NK-1 receptor using a competitive radioligand binding assay with filtration.
Materials and Reagents
-
Cell Membranes: Membrane preparations from cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).
-
Non-labeled Ligand: Unlabeled Substance P (for non-specific binding determination).[10]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10][11]
-
Scintillation Cocktail.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Harvest cultured cells expressing the NK-1 receptor and wash them with ice-cold PBS.[6]
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.[6]
-
Homogenize the cells using a Dounce homogenizer or sonicator.[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, radioligand, and assay buffer.[10]
-
Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).[6][10]
-
Competitive Binding: Add cell membrane preparation, radioligand, and varying concentrations of this compound.[6]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.[6][11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6][10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.[10]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.[10]
-
Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[10]
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the NK-1 receptor.[4] This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor.[1] By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade that leads to emesis.[1][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Aprepitant: An In-depth Technical Guide on Early-Phase Research for Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 receptor (NK-1R), is a well-established therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV).[1] Its mechanism of action involves blocking the binding of Substance P (SP), a key neuropeptide involved in the emetic reflex.[1][2] Beyond this primary indication, a substantial body of early-phase research has illuminated the potential of this compound for a variety of novel therapeutic targets. This is largely driven by the overexpression of the SP/NK-1R system in numerous pathological conditions, including a wide spectrum of cancers, inflammatory disorders, and viral infections.[3] Preclinical and some clinical data suggest that this compound possesses antitumor, anti-inflammatory, analgesic, and antiviral properties.[4][5] This technical guide provides a comprehensive overview of this early-phase research, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further investigation and drug development efforts.
Core Mechanism of Action: NK-1 Receptor Antagonism
This compound is a highly selective non-peptide antagonist for the human NK-1R.[4] The primary ligand for this receptor, Substance P, is a neuropeptide implicated in pain transmission, inflammation, and the vomiting reflex.[1][6] When emetogenic stimuli like chemotherapy are introduced, SP is released in the brain and gastrointestinal tract, binding to NK-1Rs in the brain's vomiting center to trigger nausea and vomiting.[1][2] this compound competitively blocks this interaction, thereby preventing the downstream signaling cascade that leads to emesis.[2][7] Its high selectivity is a key characteristic, demonstrating a significantly greater affinity for NK-1R compared to NK-2R and NK-3R.[4]
Receptor Binding Affinity
Radio-ligand binding assays have quantified this compound's high selectivity for the human NK-1R.[4] This specificity is fundamental to its targeted action and favorable side-effect profile.
| Receptor Type | IC50 (nM) | Selectivity vs. NK-1R | Reference |
| Human Cloned NK-1R | 0.1 | - | [4] |
| Human Cloned NK-3R | 300 | ~3,000-fold | [4] |
| Human Cloned NK-2R | 4,500 | ~45,000-fold | [4] |
Novel Therapeutic Target: Oncology
The SP/NK-1R system is frequently overexpressed in various tumor types and is implicated in cancer progression by promoting proliferation, angiogenesis, metastasis, and inhibiting apoptosis.[3][8] this compound, by antagonizing the NK-1R, has demonstrated broad-spectrum antitumor actions in numerous preclinical models.[4][9]
Preclinical Antitumor Activity
In vitro and in vivo studies have shown that this compound can induce apoptosis, reduce cell viability, and decrease tumor volume across a wide range of cancer cell lines.[4] Its effects are often concentration- and time-dependent.[8]
| Cancer Type | Cell Line(s) | Observed Effect | Reference |
| Acute Lymphoblastic Leukemia | T-ALL BE-13, B-ALL SD-1 | Apoptosis Induction | [4] |
| Breast Cancer | MT-3, MCF-7, MDA-MB-468 | Apoptosis Induction | [4] |
| Colon Carcinoma | SW-403 | Apoptosis Induction | [4] |
| Glioblastoma | GAMG | Apoptosis Induction | [4] |
| Hepatoblastoma | HepT1, H4H6, HepG2 | Apoptosis Induction | [4] |
| Lung Cancer | H-69, COR-L2 | Apoptosis Induction | [4] |
| Melanoma | MEL HO, COLO 858, COLO 679 | Apoptosis Induction | [4] |
| Neuroblastoma | SKN-BE, IMR-32, KELLY | Apoptosis Induction | [4] |
| Osteosarcoma | MG-63 | Apoptosis Induction, Decreased Tumor Volume (in vivo) | [4] |
| Pancreatic Carcinoma | PA-TU-8902, CAPAN-1 | Apoptosis Induction | [4] |
| Gallbladder Cancer | GBC-SD, NOZ | Inhibited proliferation, migration, invasion; Induced apoptosis, ROS, inflammation | [8][10] |
A large observational study also found that this compound use during chemotherapy for early-stage breast cancer was associated with an 11% lower risk of recurrence and a 17% lower risk of breast cancer-related death.[11][12] The benefit was most pronounced in patients with triple-negative breast cancer.[11][12]
Antitumor Signaling Pathways
Research suggests this compound exerts its anticancer effects through multiple pathways. In gallbladder cancer, it has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to increased expression of p-Akt, p-JNK, p-ERK, and p-P38.[8][10] In other models, it hyperactivates the unfolded protein response (a-UPR), leading to necrotic cell death that can activate an immune response.[13] This immunogenic cell death is characterized by the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP.[13]
Experimental Protocols: Antitumor Assessment
3.3.1 In Vitro Proliferation, Migration, and Invasion Assays (Gallbladder Cancer Model) [10]
-
Cell Lines: GBC-SD and NOZ human gallbladder cancer cells.
-
Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, MTT reagent is added, followed by DMSO to dissolve formazan crystals. Absorbance is measured to determine cell viability.
-
Migration Assay (Wound Healing): Cells are grown to confluence in 6-well plates. A scratch is made with a pipette tip, and the cells are treated with this compound. The closure of the wound is monitored and photographed at various time points (e.g., 0, 12, 24, 36 hours).
-
Invasion Assay (Transwell): Transwell inserts with Matrigel-coated membranes are used. Cells treated with this compound are seeded in the upper chamber in serum-free medium. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface are fixed, stained, and counted.
3.3.2 In Vivo Xenograft Model (Gallbladder Cancer Model) [10]
-
Animal Model: Nude mice.
-
Procedure: GBC-SD cells are injected subcutaneously into the mice. Once tumors are established, mice are randomized into treatment and control groups.
-
Treatment: The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule. The control group receives a vehicle control.
-
Outcome Measurement: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
Novel Therapeutic Target: Inflammation and Pain
Substance P and the NK-1R are key mediators in neurogenic inflammation and pain signaling.[5][14] this compound has shown significant anti-inflammatory and analgesic effects in preclinical models, suggesting its potential for treating inflammatory conditions.[5]
Preclinical Anti-inflammatory and Analgesic Activity
Studies using animal models of inflammatory pain have demonstrated that this compound can relieve pain behavior and reduce tissue inflammation.[5] It achieves this by suppressing the activation of microglia and down-regulating the production of key pro-inflammatory cytokines.[5][15]
| Model | Animal | This compound Dose | Observed Effect | Reference |
| Formalin-Induced Inflammatory Pain | Mice | 10 mg/kg, 20 mg/kg | Relieved pain behavior; Inhibited expression of MCP-1, IL-1β, TNF-α, and IL-6 in inflamed paw tissue. | [5] |
| LPS-Stimulated Microglia | BV-2 cell line | Not specified | Suppressed microglial activation; Inhibited mRNA and protein expression of MCP-1, TNF-α, IL-6, and IL-1β. | [5] |
| Cotton Pellet Granuloma | Wistar Rats | 80 mg/kg | 48.68% inhibition of granuloma formation (compared to 55.34% for Indomethacin at 2.5 mg/kg). | [16] |
| HIV Patient Blood Samples | Humans | Up to 375 mg | Reduced levels of pro-inflammatory cytokines G-CSF, IL-6, IL-8, and TNFα. | [17] |
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated by the inhibition of critical inflammatory signaling cascades. In microglial cells, this compound suppresses the phosphorylation of JNK and p38 MAPK and inhibits the nuclear translocation of NF-κB p65.[5] This blockade prevents the transcription and subsequent release of pro-inflammatory cytokines.[5][15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. anesthesiologydfw.com [anesthesiologydfw.com]
- 8. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ajbls.com [ajbls.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacologic rationale for the NK1R antagonist, this compound as adjunctive therapy in HIV - PMC [pmc.ncbi.nlm.nih.gov]
Aprepitant's Effects on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprepitant, a potent and selective neurokinin-1 receptor (NK1R) antagonist, is clinically established for the management of chemotherapy-induced nausea and vomiting.[1][2][3] Beyond its antiemetic properties, this compound exhibits significant antitumor activity by modulating key cellular signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical signaling cascades including the MAPK/ERK and PI3K/Akt pathways, and its role in inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology and related fields.
Introduction
Substance P (SP) is a neuropeptide that, upon binding to its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R), triggers a cascade of intracellular signaling events.[2][6] This signaling axis is implicated in a wide range of physiological and pathological processes, including emesis, inflammation, pain transmission, and cancer progression.[4][7] In oncologic contexts, the SP/NK1R system has been shown to promote tumor cell proliferation, migration, and survival.[4]
This compound is a non-peptide, orally bioavailable, and highly selective antagonist of the NK1R.[4][6] By competitively inhibiting the binding of substance P, this compound effectively blocks the downstream signaling pathways initiated by NK1R activation.[5] This guide elucidates the molecular mechanisms through which this compound exerts its effects on cellular signaling, with a focus on pathways relevant to cancer biology.
Mechanism of Action: NK1R Antagonism
This compound's primary mechanism of action is its high-affinity binding to the NK1R, thereby preventing the binding of substance P and subsequent receptor activation. This blockade of the SP/NK1R interaction is the foundational event that leads to the modulation of downstream cellular signaling.
Substance P-NK1R Signaling Pathway
The binding of substance P to NK1R initiates a conformational change in the receptor, leading to the activation of associated G proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival.
Effects on Key Signaling Pathways
By inhibiting NK1R activation, this compound significantly impacts downstream signaling pathways that are crucial for cellular function and are often dysregulated in cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Substance P-induced activation of NK1R leads to the phosphorylation and activation of ERK1/2.[7] this compound has been shown to inhibit this SP-mediated phosphorylation of ERK1/2, thereby attenuating downstream signaling that promotes cell growth.[8]
PI3K/Akt/NF-κB Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn can activate the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[4][9] this compound has been demonstrated to suppress the PI3K/Akt/NF-κB signaling pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[9][10]
Induction of Apoptosis
By inhibiting pro-survival signaling pathways such as MAPK/ERK and PI3K/Akt, this compound can induce programmed cell death, or apoptosis, in cancer cells.[9][11] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[5][9] this compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[9]
References
- 1. This compound: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anesthesiologydfw.com [anesthesiologydfw.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Promotes Caspase‐Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF‐<i>κ</i>B Axis in Cancer… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocol: Dissolving Aprepitant for In Vitro Cell Culture Assays
Introduction
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor. It is widely utilized in research to investigate the role of the NK1 receptor in various physiological and pathological processes, including emesis, pain, inflammation, and cancer. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a challenge for its application in in vitro cell culture assays. This document provides a detailed protocol for the solubilization of this compound for use in such experimental settings, ensuring consistent and reliable results. The protocol is intended for researchers, scientists, and drug development professionals.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions for cell culture experiments. The following table summarizes the solubility data for this compound in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~16 - 107 | ~30 - 200 | [1] |
| Ethanol | ~3 - 15 | ~5.6 - 28 | |
| Dimethylformamide (DMF) | ~25 | ~46.8 | |
| Water | Insoluble | Insoluble | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Sparingly soluble |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Procedure:
Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound: The molecular weight of this compound is 534.43 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of this compound powder.
-
Dissolution in DMSO: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage of stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Part 2: Preparation of this compound Working Solutions in Cell Culture Medium
-
Determine the final desired concentration of this compound: The effective concentration of this compound can vary depending on the cell line and the specific assay. A typical starting point for dose-response experiments is in the range of 1-100 µM.[2][3]
-
Serial Dilution: To minimize the final concentration of DMSO in the cell culture medium, it is recommended to perform a serial dilution of the 10 mM stock solution.
-
Step 2.1: Intermediate Dilution (e.g., 1 mM): Thaw a 10 mM stock aliquot. In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium to create a 1 mM intermediate solution. Mix well by gentle pipetting.
-
Step 2.2: Final Working Solution (e.g., 10 µM): In a separate sterile tube, add 10 µL of the 1 mM intermediate solution to 990 µL of sterile cell culture medium to achieve a final concentration of 10 µM. Mix thoroughly by gentle inversion or pipetting.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. For the example above, the vehicle control would be a 0.1% DMSO solution in cell culture medium.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4][5][6][7][8] Many cell lines are sensitive to DMSO, and it is recommended to perform a DMSO tolerance test for the specific cell line being used.
Stability Considerations:
-
This compound stock solutions in DMSO are generally stable when stored at -20°C.
-
The stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent activity. Aqueous solutions of this compound are not recommended for storage for more than one day.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks Substance P from binding to the NK1 receptor.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions for cell assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Application of Aprepitant in Positron Emission Tomography (PET) Imaging Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1R system is implicated in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that allows for the in vivo assessment of receptor occupancy. By using radiolabeled tracers that bind to the NK1 receptor, PET imaging can be employed to determine the degree to which a drug, such as this compound, occupies these receptors in the brain and other tissues. This information is crucial for drug development, as it helps in understanding dose-response relationships, confirming the mechanism of action, and guiding dose selection for clinical trials.
Radiolabeled forms of NK1R antagonists, such as [¹⁸F]FE-SPA-RQ and [¹⁸F]MK-0999, have been successfully used in both preclinical and clinical PET studies to measure NK1 receptor occupancy by this compound. These studies have been instrumental in establishing the relationship between this compound plasma concentrations and its target engagement in the central nervous system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the neurokinin-1 receptor signaling pathway and a typical experimental workflow for an this compound PET imaging study.
Figure 1: Neurokinin-1 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for this compound PET Imaging.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical and clinical PET studies investigating this compound's NK1 receptor occupancy.
Table 1: Preclinical NK1 Receptor Occupancy of this compound in Gerbils [1][2]
| This compound Dose (mg/kg, oral) | Striatal NK1 Receptor Occupancy (%) | Plasma this compound Concentration (ng/mL) for 50% Occupancy (EC₅₀) | Plasma this compound Concentration (ng/mL) for 90% Occupancy (EC₉₀) |
| 0.03 | Variable | 5.5 | 50 |
| 0.1 | Variable | ||
| 0.3 | Variable | ||
| 3 | Variable | ||
| 30 | Variable |
Note: Occupancy was found to be dose-dependent. The study focused on the relationship between plasma concentration and occupancy rather than providing specific occupancy percentages for each dose.
Table 2: Clinical NK1 Receptor Occupancy of this compound in Healthy Humans [3][4]
| This compound Dose (mg/day, oral) | Trough Striatal NK1 Receptor Occupancy (%) (at 24h post-dose) | Plasma this compound Concentration (ng/mL) for 50% Occupancy | Plasma this compound Concentration (ng/mL) for 90% Occupancy |
| 10 | >50 | ~10 | ~100 |
| 30 | >80 | ||
| 100 | ≥90 | ||
| 300 | >95 |
Table 3: Time-Course of Brain NK1 Receptor Occupancy after Single Doses of Fosthis compound (IV) and this compound (Oral) in Healthy Humans [5][6]
| Time Post-Dose | NK1R Occupancy (%) - 150 mg Fosthis compound IV | NK1R Occupancy (%) - 165 mg this compound Oral |
| Tmax (~30 min for IV, ~4h for oral) | 100 | ≥99 |
| 24 hours | 100 | ≥99 |
| 48 hours | ≥97 | ≥97 |
| 120 hours | 41-75 | 37-76 |
Experimental Protocols
Preclinical PET Imaging Protocol (Gerbil Model)
This protocol is a synthesis of methodologies described in preclinical studies.[1][2]
1. Animal Preparation:
-
Male Mongolian gerbils are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
This compound is dissolved in a suitable vehicle (e.g., 10% Gelucire) and administered orally at graded doses (e.g., 0.03, 0.1, 0.3, 3, and 30 mg/kg).
-
A washout period of at least one week is maintained between scans for the same animal.
2. Radiotracer:
-
[¹⁸F]FE-SPA-RQ is used as the radioligand for NK1 receptors.
-
The specific radioactivity should be high to minimize receptor occupancy by the tracer itself.
3. PET Scanning:
-
PET scans are performed approximately 4 hours after this compound administration.
-
Animals are anesthetized (e.g., with isoflurane) for the duration of the scan.
-
A series of dynamic PET scans are acquired using a small animal PET scanner.
-
Scan duration can be up to 360 minutes to achieve a pseudo-equilibrium state of radioligand binding.
4. Data Analysis:
-
PET images are reconstructed using appropriate algorithms.
-
Regions of interest (ROIs) are drawn on the striatum (high receptor density) and cerebellum (reference region with negligible receptor density).
-
The binding potential (BP_ND) is calculated using a suitable kinetic model, such as a simplified reference tissue model (SRTM).
-
NK1 receptor occupancy is calculated using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
Plasma samples are collected to determine this compound concentrations using LC/MS/MS.
-
The relationship between plasma this compound concentration and receptor occupancy is determined using a one-site competition model.
Clinical PET Imaging Protocol (Human Subjects)
This protocol is a composite of methodologies from human PET imaging studies with this compound.[3][4][5][6]
1. Subject Preparation:
-
Healthy human subjects are recruited.
-
Subjects undergo a physical examination and routine laboratory tests to ensure they are in good health.
-
Subjects are required to fast for a specified period before the PET scan.
-
This compound is administered orally at various doses (e.g., 10, 30, 100, or 300 mg) once daily for a specified duration (e.g., 14 consecutive days).
2. Radiotracer:
-
[¹⁸F]SPA-RQ or [¹⁸F]MK-0999 are used as the radioligands.
-
The radiotracer is administered as an intravenous bolus injection.
3. PET Scanning:
-
A baseline PET scan is performed before this compound administration.
-
Post-dose PET scans are conducted at specified time points (e.g., 24 hours after the last dose).
-
Dynamic PET scans are acquired for a duration of up to 330 minutes.
-
Arterial blood sampling may be performed to measure the concentration of the radiotracer in plasma.
4. Data Analysis:
-
PET data is reconstructed and co-registered with anatomical MRI scans.
-
Regions of interest (ROIs) are delineated on the striatum and cerebellum.
-
The ratio of striatal to cerebellar radioactivity is used to calculate receptor occupancy.
-
Binding potential (BP_ND) can be calculated using models like the simplified reference tissue model (SRTM) or indirect kinetic models.
-
Trough receptor occupancy is calculated 24 hours after the last dose of this compound.
-
The relationship between this compound dose, plasma concentration, and brain NK1 receptor occupancy is analyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Administration of Aprepitant to Rodents in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, to rodents for the investigation of its effects on behavior, particularly in models of anxiety and depression.
Mechanism of Action
This compound exerts its pharmacological effects by blocking the binding of Substance P (SP) to the NK1 receptor.[1][2] Substance P is a neuropeptide involved in various physiological processes, including the modulation of stress, anxiety, and depressive-like behaviors. By antagonizing the NK1 receptor, this compound can attenuate the downstream signaling pathways activated by Substance P, offering a therapeutic potential for treating mood and anxiety disorders.
Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression, influencing behavioral outcomes.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Administration of this compound
Due to its hydrophobic nature, this compound requires specific formulations for effective administration to rodents. The choice of administration route and vehicle is critical for ensuring bioavailability and minimizing stress to the animals.
Vehicle Formulations
The following tables provide recommended vehicle formulations for intraperitoneal (i.p.) and oral gavage administration of this compound. It is crucial to perform small-scale solubility and stability tests before preparing a large batch of the formulation.
Table 1: Vehicle Formulations for this compound Administration
| Administration Route | Vehicle Composition | Notes |
| Intraperitoneal (i.p.) | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A commonly used vehicle for hydrophobic compounds. Ensure the final solution is clear and free of precipitation. Warm the vehicle slightly to aid dissolution. |
| 2. 5-10% DMSO in Corn Oil | Suitable for less frequent injections. Ensure thorough mixing to create a uniform suspension if the compound does not fully dissolve. | |
| Oral Gavage | 1. 0.5% (w/v) Methylcellulose in Water | A standard vehicle for oral administration of suspensions. Prepare fresh and ensure uniform suspension before each administration. |
| 2. 10% DMSO, 90% Corn Oil | Can be used for compounds soluble in this mixture. | |
| 3. 5% Tween 80 in Distilled Water | Tween 80 acts as a surfactant to improve the solubility and absorption of hydrophobic compounds. |
DMSO: Dimethyl sulfoxide; PEG300: Polyethylene glycol 300.
Dosage and Administration Volume
The selection of an appropriate dose is critical for observing the desired behavioral effects without inducing toxicity. While dose-response data for this compound in specific anxiety and depression models are limited, studies with other NK1 receptor antagonists provide a valuable starting point.
Table 2: Recommended Dose Ranges for NK1 Receptor Antagonists in Rodent Behavioral Studies
| Compound | Species | Behavioral Test | Effective Dose Range (i.p.) | Reference(s) |
| SR140333 | Rat | Object Recognition | 1 mg/kg | [2] |
| GR-205171 | Gerbil | Elevated Plus Maze | 0.3 - 5.0 mg/kg | [3] |
| RP67580 | Mouse | Elevated Plus Maze | 0.1 - 1 mg/kg | [1] |
| Spantide II | Rat | Ultrasonic Vocalization | 10 - 100 pmol (i.c.v.) | [4][5] |
| L-760735 | Guinea Pig | - | 3 mg/kg/day (chronic) | [6] |
i.c.v.: intracerebroventricular
Based on the available data for other NK1 receptor antagonists, a starting dose range of 1-10 mg/kg (i.p.) for this compound in behavioral studies is recommended. It is strongly advised to conduct a pilot dose-response study to determine the optimal dose for the specific behavioral paradigm and rodent strain being used.
The maximum recommended injection volume for intraperitoneal administration in mice is 10 mL/kg and for rats is 5 mL/kg. For oral gavage, the maximum recommended volume is 10 mL/kg for both mice and rats.
Experimental Protocols
The following are detailed protocols for two common behavioral assays used to assess anxiety- and depressive-like behaviors in rodents.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Dimensions for mice: Arms 30 cm long x 5 cm wide, with 15 cm high walls for the enclosed arms.
-
Dimensions for rats: Arms 50 cm long x 10 cm wide, with 40 cm high walls for the enclosed arms.
-
The maze should be made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before the test (e.g., 30-60 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.
Apparatus:
-
A transparent cylindrical container (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height).
-
The container should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the predetermined dose and time before the test (e.g., 30-60 minutes for i.p. injection). A common protocol involves three injections: 24, 5, and 1 hour before the test.[9]
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The behavior during the last 4 minutes is usually analyzed.
-
Record the session using a video camera.
-
After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.
-
Change the water between each animal.
-
Analyze the video recordings to score the duration of immobility. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a behavioral study investigating the effects of this compound in rodents.
Caption: Experimental workflow for a rodent behavioral study.
References
- 1. pnas.org [pnas.org]
- 2. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Neurokinin-1 Receptor Inhibition on Anxiety Behavior in Neonatal Rats Selectively Bred for an Infantile Affective Trait [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neurobiology of Pruritus with Aprepitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a complex and often debilitating sensory experience. Understanding its underlying neurobiological mechanisms is crucial for the development of effective antipruritic therapies. A key pathway implicated in the transmission of itch signals involves the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R).[1][2] Aprepitant, a potent and selective NK1R antagonist, serves as a valuable pharmacological tool to investigate the role of the SP-NK1R pathway in pruritus.[3][4] These application notes provide detailed protocols for utilizing this compound in both preclinical and clinical research settings to dissect the neurobiology of itch.
Mechanism of Action of this compound in Pruritus
This compound exerts its antipruritic effects by competitively blocking the binding of Substance P to the NK1R.[3][4] SP is a neuropeptide released from sensory nerve fibers in the skin and central nervous system, and it has been shown to be a potent pruritogen.[1][5] The binding of SP to NK1R on various cells, including neurons and immune cells, initiates a signaling cascade that contributes to the sensation of itch.[2][5] By antagonizing the NK1R, this compound effectively inhibits this signaling pathway, thereby reducing the intensity of pruritus.[1][3] Overexpression of both SP and NK1R has been observed in various chronic pruritic conditions, providing a strong rationale for targeting this pathway therapeutically.[1][6]
Data Presentation: Efficacy of this compound in Pruritus
The following tables summarize quantitative data from clinical studies evaluating the efficacy of this compound in reducing pruritus, as measured by the Visual Analogue Scale (VAS), where 0 represents no itch and 10 represents the worst imaginable itch.
Table 1: Oral this compound in Various Pruritic Conditions
| Pruritic Condition | This compound Dosage | Baseline VAS (Mean) | Post-treatment VAS (Mean) | VAS Reduction (Mean) | Reference(s) |
| Sézary Syndrome | 125 mg day 1, 80 mg days 2-3 (repeated every 2 weeks) or 80 mg daily | 9.53 | 3.03 | 6.5 | [3] |
| Solid Tumors | 125 mg day 1, 80 mg days 2-3 or 125 mg day 1, 80 mg day 3, 80 mg day 5 or 80 mg daily | 6.96 | 0.93 | 6.03 | [3] |
| Pruritus of Unknown Origin | 125 mg day 1, 80 mg days 2-4 | 8 | 1 | 7 | [3][7] |
| Hodgkin's Lymphoma | 80 mg daily for 2 weeks | 9 | 5 | 4 | [3] |
| Biologic Cancer Treatment-Induced Pruritus (Refractory) | 125 mg day 1, 80 mg day 3, 80 mg day 5 | 8.00 | 1.00 | 7.00 | [8] |
| Biologic Cancer Treatment-Induced Pruritus (Naive) | 125 mg day 1, 80 mg day 3, 80 mg day 5 | 8.00 | 0.00 | 8.00 | [8] |
Table 2: Topical this compound in Chronic Prurigo
| Treatment Group | Baseline VAS (Mean Reduction from Baseline) | Day 28 VAS (Mean Reduction from Baseline) | p-value (vs. Placebo) | Reference(s) |
| Topical this compound | -35.2 | >50% reduction | 0.76 | [6][9] |
| Placebo Vehicle | -38.1 | >50% reduction | 0.76 | [6][9] |
Experimental Protocols
Preclinical Research: Animal Models
1. Substance P-Induced Scratching Behavior in Mice
This protocol is designed to assess the in vivo antipruritic activity of this compound in a model of SP-induced itch.[10][11]
-
Animals: Male ICR mice (5-6 weeks old).
-
Materials:
-
Substance P (dissolved in sterile saline)
-
This compound (or vehicle control)
-
Intradermal (i.d.) injection needles (30-gauge)
-
Observation chambers (e.g., acrylic cages)
-
Video recording equipment
-
-
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before SP injection.
-
Inject Substance P (e.g., 10-135 µ g/site ) intradermally into the rostral back of the mice.[11]
-
Immediately after the i.d. injection, place the mice back into the observation chambers.
-
Videotape the mice for a set period (e.g., 30-60 minutes).
-
Score the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the toes or placing the paw back on the floor.[12]
-
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
2. Immunohistochemistry for NK1R and Substance P in Skin Biopsies
This protocol allows for the visualization and semi-quantification of NK1R and SP expression in skin tissue, which can be altered in pruritic conditions.[6][13]
-
Materials:
-
Paraffin-embedded skin biopsy sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: rabbit anti-NK1R and mouse anti-Substance P
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the antigen retrieval solution.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Analyze the intensity and distribution of NK1R and SP immunofluorescence in different skin layers. Semi-quantitative analysis can be performed using image analysis software.
Clinical Research
1. Assessment of Pruritus using the Visual Analogue Scale (VAS)
The VAS is a simple and widely used tool for measuring pruritus intensity in clinical trials.[14][15]
-
Instrument: A 10 cm horizontal line with "No itch" at the 0 cm mark and "Worst imaginable itch" at the 10 cm mark.
-
Procedure:
-
Provide the patient with the VAS scale.
-
Instruct the patient to mark a single point on the line that best represents the intensity of their itch over a specified period (e.g., the last 24 hours).
-
Measure the distance in centimeters from the "No itch" end to the patient's mark. This is the VAS score.
-
-
Interpretation of VAS Scores: [16][17]
-
0: No pruritus
-
0 - <4: Mild pruritus
-
≥4 - <7: Moderate pruritus
-
≥7 - <9: Severe pruritus
-
≥9: Very severe pruritus
-
-
Data Analysis: Collect VAS scores at baseline and at various time points throughout the treatment period to assess the change in pruritus intensity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Substance P - NK1R Signaling Pathway in Pruritus.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Logical Flow of this compound's Antipruritic Action.
References
- 1. Mouse Models of Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. itchforum.net [itchforum.net]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 8. Intrathecal substance P elicits a caudally-directed biting and scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Visual Analogue Scale: Evaluation of the Instrument for the Assessment of Pruritus | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 15. Visual analogue scale: evaluation of the instrument for the assessment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
Application Notes and Protocols for Intravenous Aprepitant Formulation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, stability testing, and in vivo evaluation of an intravenous (IV) formulation of aprepitant for preclinical research. The information is intended to guide researchers in the effective use of this compound in animal models of emesis and for pharmacokinetic studies.
Introduction
This compound is a selective, high-affinity neurokinin-1 (NK1) receptor antagonist. It exerts its antiemetic effects by blocking the binding of substance P to NK1 receptors in the central nervous system, a key pathway in the emetic reflex. Due to its poor water solubility, developing a stable and effective intravenous formulation for preclinical studies is crucial for accurate assessment of its efficacy and pharmacokinetics. This document outlines a representative protocol for a co-solvent-based formulation and its application in relevant animal models.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action involves the blockade of the NK1 receptor, preventing the downstream signaling cascade initiated by Substance P that leads to emesis.
Caption: this compound blocks Substance P binding to the NK1 receptor.
Intravenous Formulation Protocol
This protocol describes the preparation of a 2 mg/mL this compound solution for intravenous administration in preclinical models, utilizing a co-solvent system.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Dehydrated Alcohol (Ethanol), USP
-
Water for Injection (WFI)
-
Sterile, single-use syringes and needles
-
0.22 µm sterile syringe filter
-
Sterile, depyrogenated glass vials
Protocol:
-
Vehicle Preparation: In a sterile container, prepare the co-solvent vehicle by mixing PEG 400, ethanol, and WFI in a 40:10:50 (v/v/v) ratio. For example, to prepare 10 mL of the vehicle, mix 4 mL of PEG 400, 1 mL of ethanol, and 5 mL of WFI.
-
This compound Dissolution: Weigh the appropriate amount of this compound powder to achieve a final concentration of 2 mg/mL. For 10 mL of the final solution, weigh 20 mg of this compound.
-
Mixing: Slowly add the this compound powder to the co-solvent vehicle while vortexing or stirring continuously until the powder is completely dissolved. Gentle warming (not exceeding 40°C) may be used to aid dissolution.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a sterile, depyrogenated glass vial.
-
Storage: Store the sterile this compound solution at 2-8°C, protected from light. It is recommended to use the formulation within 24 hours of preparation.
Formulation Development Workflow
The process of developing a suitable intravenous formulation for a poorly soluble compound like this compound involves several key steps.
Caption: Workflow for developing an this compound IV formulation.
Data Presentation
Solubility of this compound
The solubility of this compound in various vehicles is a critical factor in formulation development.
| Vehicle | This compound Concentration (mg/mL) |
| Water | Practically Insoluble |
| 10% Ethanol in Water (v/v) | ~0.0001 |
| 30% Ethanol in Water (v/v) | ~0.0232 |
| 40% PEG 400 / 10% Ethanol / 50% Water | ≥ 2 |
| Emulsion with 1.5:1 Phospholipid:Oil | Stable Emulsion |
Stability of this compound Injectable Emulsion (Reference)
The following data is for a commercial this compound injectable emulsion and serves as a reference for stability expectations.
| Storage Condition | Time Point | This compound Concentration (% of Initial) |
| Refrigerated (2-8°C) in 0.9% NaCl | 72 hours | > 94% |
| Room Temperature in 0.9% NaCl | 6 hours | Stable |
| Room Temperature in 5% Dextrose | 12 hours | Stable |
Preclinical Pharmacokinetics of Intravenous this compound
Pharmacokinetic parameters of this compound following intravenous administration in preclinical species.
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) | CL (mL/min/kg) | Vd (L/kg) |
| Rat | 1 | ~1.5 | ~0.08 | ~2.5 | ~3.0 | ~6.7 | ~1.9 |
| Dog | 0.2 | ~0.3 | ~0.08 | ~0.5 | ~4.0 | ~6.7 | ~2.3 |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of intravenous this compound against cisplatin-induced acute and delayed emesis in ferrets.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin for injection
-
Sterile saline for injection
-
This compound IV formulation (2 mg/mL)
-
Observation cages with video recording capabilities
Protocol:
-
Acclimatization: House ferrets individually for at least 7 days prior to the experiment with free access to food and water.
-
Baseline Observation: On the day of the experiment, place each ferret in an observation cage and record baseline behavior for 1 hour.
-
This compound Administration: Administer the this compound IV formulation via a suitable vein (e.g., cephalic or saphenous) at a dose of 3 mg/kg, 30 minutes prior to cisplatin administration. A vehicle control group should receive an equivalent volume of the vehicle.
-
Cisplatin Administration: Administer cisplatin at a dose of 5-10 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Observation and Data Collection:
-
Acute Phase: Continuously observe and video record the animals for the first 8 hours post-cisplatin administration.
-
Delayed Phase: Continue observation and recording for up to 72 hours post-cisplatin.
-
Emetic Events: Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Latency: Record the time to the first emetic event.
-
Apomorphine-Induced Emesis in Dogs
Objective: To assess the efficacy of intravenous this compound in preventing apomorphine-induced emesis in dogs.
Materials:
-
Beagle dogs (8-12 kg)
-
Apomorphine hydrochloride
-
Sterile saline for injection
-
This compound IV formulation (2 mg/mL)
-
Observation area
Protocol:
-
Acclimatization: Acclimate dogs to the laboratory environment and handling procedures.
-
Fasting: Fast the dogs for 12-18 hours prior to the experiment, with free access to water.
-
This compound Administration: Administer the this compound IV formulation via the cephalic vein at a dose of 1 mg/kg, 30 minutes before apomorphine challenge. A control group should receive the vehicle.
-
Apomorphine Challenge: Administer apomorphine at a dose of 0.03 mg/kg intravenously or 0.1 mg/kg subcutaneously.[1]
-
Observation and Data Collection:
-
Observe the dogs continuously for 1 hour post-apomorphine administration.
-
Record the number of vomits.
-
Note the latency to the first vomit.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of intravenously administered this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
This compound IV formulation (2 mg/mL)
-
Heparinized saline
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
Protocol:
-
Dosing: Administer the this compound IV formulation as a bolus dose of 1 mg/kg via the jugular vein catheter.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points: pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[2]
-
Sample Processing: Immediately transfer the blood samples into tubes containing anticoagulant. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Concentration Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using appropriate software.
Experimental Workflow for Preclinical Evaluation
The overall workflow for the preclinical evaluation of an intravenous this compound formulation encompasses formulation preparation, efficacy testing, and pharmacokinetic analysis.
Caption: Workflow for preclinical evaluation of IV this compound.
Disclaimer
These protocols are intended for guidance in a research setting and should be adapted and validated by the end-user for their specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Appropriate safety precautions should be taken when handling this compound, cisplatin, apomorphine, and all solvents.
References
Application Note: A Cell-Based Calcium Mobilization Assay to Screen for Aprepitant Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aprepitant is a selective antagonist of the human neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) whose endogenous ligand is Substance P (SP).[1][2] The binding of SP to NK1R is a key event in the signaling pathways that mediate nausea and vomiting, particularly those induced by chemotherapy.[3][4] this compound functions by blocking this interaction, thereby inhibiting the downstream signaling cascade that leads to an emetic response.[2][3] The NK1R is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by Substance P, this G protein initiates a signaling cascade that results in the mobilization of intracellular calcium.[5] This physiological response provides a robust method for a cell-based assay to screen for the efficacy of NK1R antagonists like this compound.
This application note provides a detailed protocol for a cell-based, fluorescence-based calcium mobilization assay to determine the potency of this compound in inhibiting the Substance P-induced activation of the NK1R. The assay is suitable for high-throughput screening and detailed pharmacological characterization of NK1R antagonists.
Signaling Pathway Overview
The binding of Substance P to the NK1R triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gq protein, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes. This compound, as an antagonist, prevents this cascade by blocking the initial binding of Substance P to the NK1R.
Caption: NK1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the calcium mobilization assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor (HEK293-NK1R or CHO-NK1R).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B).
-
Reagents:
-
Equipment:
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation® 3 or FLIPR®)[6]
-
Black, clear-bottom 96-well or 384-well microplates
-
Multichannel pipettes
-
Experimental Workflow
Caption: Workflow for the this compound efficacy screening assay.
Detailed Protocol
1. Cell Culture and Seeding: a. Culture HEK293-NK1R cells in T75 flasks using the appropriate cell culture medium. b. Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin. c. Resuspend cells in fresh medium and perform a cell count. d. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.[7] e. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
2. Preparation of Compounds: a. This compound (Antagonist): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in Assay Buffer. The final concentrations in the assay should typically range from 1 nM to 10 µM. b. Substance P (Agonist): Prepare a 1 mM stock solution in water. Dilute in Assay Buffer to a working concentration that is 5 times the final desired concentration. The final concentration should be the EC80 value (the concentration that gives 80% of the maximal response), which needs to be predetermined in an agonist dose-response experiment. A typical final concentration is around 1-5 nM.[8]
3. Dye Loading: a. Prepare the calcium-sensitive dye solution according to the manufacturer’s instructions. If necessary, add probenecid to the dye solution to a final concentration of 2.5 mM.[6] b. Aspirate the cell culture medium from the wells. c. Add 100 µL of the dye solution to each well. d. Incubate the plate for 1 hour at 37°C, protected from light.[9]
4. Assay Procedure (Antagonist Mode): a. Place the cell plate and the compound plates into the fluorescence plate reader. b. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) kinetically. c. Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds. d. Antagonist Addition: The instrument adds a specified volume (e.g., 25 µL) of the this compound dilutions to the respective wells. e. Incubation: Incubate the plate for 15-30 minutes at room temperature. f. Agonist Addition: The instrument adds a specified volume (e.g., 25 µL) of the Substance P solution to all wells (except for negative controls). g. Signal Reading: Immediately after agonist addition, record the fluorescence signal every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
Data Presentation
The efficacy of this compound is determined by its ability to inhibit the calcium flux induced by Substance P. The data is typically analyzed by measuring the peak fluorescence response in each well and normalizing it to the controls. The results are then used to generate a dose-response curve and calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
Table 1: Example Data for this compound Dose-Response
| This compound Conc. (nM) | Log [this compound] (M) | Average Peak Fluorescence (RFU) | % Inhibition |
| 0 (Positive Control) | N/A | 45,000 | 0% |
| 0.1 | -9.0 | 43,200 | 4% |
| 0.3 | -8.5 | 38,700 | 14% |
| 1.0 | -8.0 | 29,250 | 35% |
| 3.0 | -7.5 | 20,700 | 54% |
| 10.0 | -7.0 | 11,250 | 75% |
| 30.0 | -6.5 | 6,300 | 86% |
| 100.0 | -6.0 | 4,050 | 91% |
| 1000.0 | -5.0 | 3,600 | 92% |
| Negative Control | N/A | 3,500 | 100% |
RFU: Relative Fluorescence Units
Table 2: Summary of Pharmacological Parameters
| Compound | IC50 (nM) | Hill Slope |
| This compound | 2.5 | -1.1 |
The cell-based calcium mobilization assay is a reliable and efficient method for determining the efficacy of NK1R antagonists like this compound. The protocol described here provides a robust framework for screening compounds, determining their potency (IC50), and conducting detailed pharmacological studies. The quantitative data generated from this assay is crucial for drug development and for understanding the mechanism of action of NK1R-targeting therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Aprepitant in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant, a selective neurokinin-1 receptor (NK-1R) antagonist, is an established antiemetic agent used to prevent chemotherapy-induced nausea and vomiting.[1][2] Emerging preclinical and clinical evidence has revealed its potential as a repurposed anti-cancer agent.[3][4] By blocking the binding of Substance P (SP) to the NK-1R, this compound can inhibit key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][5] These application notes provide detailed protocols for the in vivo experimental design to test the anti-tumor efficacy of this compound in various oncology models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by antagonizing the NK-1 receptor, which is overexpressed in numerous cancer types.[4] The binding of the natural ligand, Substance P, to NK-1R activates several downstream signaling cascades that promote cancer progression. This compound's blockade of NK-1R has been shown to:
-
Inhibit Proliferation and Induce Apoptosis: By interfering with pathways such as MAPK and Akt, this compound can halt the cell cycle and trigger programmed cell death in cancer cells.[5][6]
-
Suppress Angiogenesis: this compound can reduce the formation of new blood vessels that supply tumors with essential nutrients.[7]
-
Prevent Metastasis: By modulating the tumor microenvironment and cell adhesion molecules, this compound can inhibit the spread of cancer cells to distant organs.[5]
-
Induce Immunogenic Cell Death: Recent studies suggest that this compound can induce a form of necrotic cell death in cancer cells that activates an anti-tumor immune response.[8]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from representative in vivo studies of this compound in various oncology xenograft models.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gallbladder Cancer (GBC-SD xenograft) | Nude Mice | 10 mg/kg this compound, intraperitoneally, every other day for 21 days | Significant reduction in tumor volume and weight compared to control. | [3] |
| Hepatoblastoma (HuH6 xenograft) | Nude Mice | 80 mg/kg/day this compound, oral gavage, for 24 days | Striking reduction of tumor growth, evidenced by reduced tumor volume and weight. | [7] |
| Neuroblastoma (IMR5 xenograft) | Nude Mice | 60 mg/kg/day Fosthis compound (this compound prodrug), intraperitoneally, for 14 days | Significantly delayed xenograft tumor growth. | [4] |
| Cancer Model | Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) | p-value | Reference |
| Gallbladder Cancer (GBC-SD xenograft) | Final Tumor Volume (mm³) | Not explicitly stated, but graphically shown to be significantly larger | Not explicitly stated, but graphically shown to be significantly smaller | <0.01 | [3] |
| Gallbladder Cancer (GBC-SD xenograft) | Final Tumor Weight (g) | Not explicitly stated, but graphically shown to be significantly larger | Not explicitly stated, but graphically shown to be significantly smaller | <0.01 | [3] |
| Hepatoblastoma (HuH6 xenograft) | Tumor Volume Change | Not explicitly stated, but graphically shown to be significantly larger | Not explicitly stated, but graphically shown to be significantly smaller | Not Stated | [7] |
| Hepatoblastoma (HuH6 xenograft) | Tumor Weight Change | Not explicitly stated, but graphically shown to be significantly larger | Not explicitly stated, but graphically shown to be significantly smaller | Not Stated | [7] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., GBC-SD, HuH6, IMR5)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., sterile PBS, 0.5% methylcellulose)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).[3] Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
This compound Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. The formulation should be prepared fresh for each administration.
-
Administration:
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-24 days).[3][7]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Visualizations
References
- 1. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of an individualized treatment strategy for an advanced gallbladder cancer using patient-derived tumor xenograft and organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation [ouci.dntb.gov.ua]
- 7. Hepatoblastoma cells express truncated neurokinin-1 receptor and can be growth inhibited by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
Application Notes and Protocols for the Quantification of Aprepitant in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Aprepitant in plasma samples, a critical process in pharmacokinetic and bioavailability studies. The protocols outlined below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of various analytical methods for this compound quantification in plasma, facilitating a comparative evaluation of their performance.
| Analytical Technique | Sample Preparation | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Precision (% CV) | Internal Standard (IS) | Source |
| LC-MS/MS | Protein Precipitation (Methanol) | 1 - 1000 | 1 | Not Reported | <15 | Not Specified | [1] |
| LC-MS/MS | Liquid-Liquid Extraction (Tertiary Butyl Methyl Ether) | 10.004 - 5001.952 | 10.004 | 63.8 - 71.9 | <15 | Quetiapine | [2][3] |
| LC-MS/MS | Protein Precipitation (Acetonitrile-Methanol) | 0.1 - 50 | 0.1 | Not Reported | <15 (within ±20% at LLOQ) | Not Specified | [4] |
| LC-MS/MS | Not Specified | 0.5 - 1000 | 0.5 | Not Reported | Not Reported | Not Specified | [5] |
| RP-HPLC | Not Specified | 25 - 150 (µg/mL) | 0.84 (µg/mL) | Not Reported | Not Reported | Not Specified | [6] |
| RP-HPLC | Not Specified | 1 - 100 (µg/mL) | 0.395 (µg/mL) | 99.56 - 101.5 | <2 | Rimonabant hydrochloride | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS with Protein Precipitation
This protocol details a sensitive and rapid method for this compound quantification in human plasma using protein precipitation for sample cleanup.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Water (High purity, Milli-Q or equivalent)
-
Human plasma (blank)
2. Sample Preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 200 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. Chromatographic Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer
-
Column: Reversed-phase C8 column (e.g., Hypersil Gold, 50 × 2.1 mm, 3 µm)[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.5% formic acid.[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transition: To be optimized for this compound (e.g., m/z 535.10 → 277.10)[2]
5. Validation Parameters:
-
The method demonstrates good linearity over the calibration range.[1]
-
The lower limit of quantitation (LLOQ) is 1 ng/mL in human plasma.[1]
Protocol 2: LC-MS/MS with Liquid-Liquid Extraction
This protocol describes a robust LC-MS/MS method employing liquid-liquid extraction for the determination of this compound in human plasma.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Quetiapine (Internal Standard)
-
Tertiary Butyl Methyl Ether (TBME)
-
Ammonia solution (2.0% v/v)
-
Ammonium Acetate
-
Acetonitrile (HPLC grade)
-
Water (High purity, Milli-Q or equivalent)
-
Human plasma (blank)
2. Sample Preparation:
-
Pipette 300 µL of plasma sample into a vial.[2]
-
Add 50 µL of the internal standard solution (Quetiapine, 400 ng/mL).[2]
-
Add 100 µL of 2.0% (v/v) Ammonia solution and vortex.[2]
-
Add 2.5 mL of TBME and vortex for 10 minutes at 2000 rpm.[2]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 10°C.[2]
-
Transfer 2.0 mL of the upper organic layer to a clean tube.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.[2]
-
Reconstitute the residue with 300 µL of the mobile phase.[2]
3. Chromatographic Conditions:
-
Instrument: HPLC system coupled with a tandem mass spectrometer
-
Column: Discovery C18, 10 cm × 4.6 mm, 5 µm[2]
-
Mobile Phase: 5 mM Ammonium Acetate (pH 4.00):Acetonitrile (10:90)[2]
-
Flow Rate: 0.9 mL/min[2]
-
Injection Volume: 10 µL[2]
4. Mass Spectrometric Conditions:
-
Instrument: AB Sciex API 3200 tandem mass spectrometer[2]
-
Ionization Mode: ESI, Positive
-
Detection Mode: MRM
-
Precursor → Product Ion Transitions:
5. Validation Parameters:
-
The method is linear over the range of 10.004-5001.952 ng/mL.[2]
-
The precision of the assay is less than 15% CV.[2]
-
The recovery of this compound ranges from 63.8% to 71.9%.[2]
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS with protein precipitation.
Caption: Workflow for this compound quantification by LC-MS/MS with liquid-liquid extraction.
References
- 1. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist this compound in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Determination of this compound in Human Plasma by Using LC-MS/MS with Electrospray Ionization | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a combined liquid chromatography tandem-mass spectrometry assay for the quantification of this compound and dexamethasone in human plasma to support pharmacokinetic studies in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Application Notes: The Use of Aprepitant in Combination Antiemetic Regimens for Research
Introduction
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor.[1][2][3] It is a critical component of combination antiemetic therapy, primarily utilized for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][4] Its mechanism of action is distinct from that of other antiemetic classes, such as 5-hydroxytryptamine-3 (5-HT3) receptor antagonists and corticosteroids, making it a valuable agent for synergistic therapeutic approaches in clinical and preclinical research.[2][5]
Mechanism of Action
Emetogenic stimuli, such as chemotherapy agents, trigger the release of neurotransmitters in the brain and gastrointestinal tract.[2][6] Substance P is a key neuropeptide in the emetic pathway, binding to NK-1 receptors located in the central nervous system's vomiting center.[2][4] This binding initiates the physiological cascade that results in nausea and vomiting.[4] this compound competitively binds to and blocks these NK-1 receptors, thereby preventing substance P-mediated signal transduction.[3][6] This action is particularly effective in mitigating delayed-phase CINV. When used in a triple-therapy regimen with a 5-HT3 receptor antagonist (e.g., ondansetron, palonosetron) and a corticosteroid (e.g., dexamethasone), this compound provides a multi-pronged blockade of emetic signaling pathways, significantly enhancing antiemetic efficacy compared to dual-therapy regimens.[2][5][7]
Protocols for Clinical Research
This section outlines a generalized protocol for a Phase III clinical trial designed to evaluate the efficacy and safety of this compound in combination with a 5-HT3 receptor antagonist and dexamethasone.
Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of an this compound Regimen for Preventing CINV
1. Study Objectives:
-
Primary Endpoint: To determine the proportion of patients with a Complete Response (CR) during the overall phase (0-120 hours post-chemotherapy). CR is defined as no vomiting, retching, or use of rescue medication.[8]
-
Secondary Endpoints:
2. Patient Population:
-
Inclusion Criteria: Chemotherapy-naïve patients scheduled to receive single-day highly emetogenic chemotherapy (HEC) (e.g., cisplatin ≥70 mg/m²) or moderately emetogenic chemotherapy (MEC).[11][12]
-
Exclusion Criteria: Patients with ongoing nausea or vomiting, use of other antiemetics within 24 hours of study commencement, or contraindications to any study medication.
3. Study Design and Randomization:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is recommended.[9][10]
-
Patients are randomized (1:1) to either the this compound Regimen (Arm A) or the Control Regimen (Arm B).
4. Treatment Regimens:
| Treatment Day | Arm A: this compound Regimen | Arm B: Control (Placebo) Regimen |
| Day 1 | This compound: 125 mg PO, 1 hr before chemo.[13] 5-HT3 Antagonist: (e.g., Ondansetron) per standard guidelines.[1] Dexamethasone: 12 mg PO, 30 min before chemo.[13] | Placebo: Matched to this compound, 1 hr before chemo. 5-HT3 Antagonist: (e.g., Ondansetron) per standard guidelines.[1] Dexamethasone: 20 mg PO, 30 min before chemo.[14] |
| Day 2 | This compound: 80 mg PO in the morning.[13] | Placebo: Matched to this compound, in the morning. |
| Day 3 | This compound: 80 mg PO in the morning.[13] | Placebo: Matched to this compound, in the morning. |
Note on Dexamethasone Dosing: The dexamethasone dose is typically reduced in the this compound arm to account for a drug interaction, as this compound can inhibit CYP3A4, the enzyme that metabolizes dexamethasone.[15][16]
5. Assessments:
-
Patients should complete a daily diary for 5 days (120 hours) post-chemotherapy, recording all episodes of vomiting or retching, nausea severity (on a 100-mm VAS), and any rescue medications used.[10]
-
Adverse events should be monitored and recorded throughout the study period.
Quantitative Data from Clinical Studies
The addition of this compound to standard antiemetic therapy (a 5-HT3 receptor antagonist and dexamethasone) has consistently demonstrated superior protection against CINV in numerous research settings.
Table 1: Efficacy of this compound Regimens in Adults Receiving Highly Emetogenic Chemotherapy (HEC)
| Endpoint | This compound Regimen (%) | Standard/Control Regimen (%) | P-value | Citation |
| Overall Complete Response (Days 1-5) | 72.7 | 52.3 | <0.001 | [12] |
| Overall Complete Response (Cycle 1) | 64 | 49 | N/A | [17] |
| Overall Complete Response (Cycle 6) | 59 | 34 | N/A | [17] |
| Complete Response (Crossover Trial) | 42 | 13 | <0.001 | [9] |
Table 2: Efficacy of this compound Regimens in Adults Receiving Cyclophosphamide-Based Regimens
| Endpoint | This compound Regimen | Placebo Regimen | P-value | Citation |
| Complete Response | 40% | 20% | N/A | [18][19] |
| Average Emesis-Free Days | 14.25 | 12.45 | N/A | [18][19] |
Table 3: Efficacy of this compound Regimens in Pediatric Patients (6 months to 17 years)
| Endpoint | This compound Regimen (%) | Control Regimen (%) | P-value | Citation |
| Overall Complete Response (0-120h) | 40.1 | 20.0 | <0.01 | [8] |
| Acute Phase Complete Response (0-24h) | 66.4 | 52.0 | <0.05 | [8] |
| Delayed Phase Complete Response (25-120h) | 50.7 | 26.0 | <0.01 | [8] |
| Overall No Vomiting | 46.7 | 21.3 | <0.01 | [8] |
Safety and Tolerability
In clinical trials, the this compound-containing regimen is generally well-tolerated.[3] Adverse events are typically similar to those seen with standard therapy, although some studies have reported an increased incidence of hiccups and a decreased risk of constipation with the this compound regimen.[3][7] Researchers should be mindful of potential drug-drug interactions, particularly with agents metabolized by the CYP3A4 enzyme.[15][20]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antiemetic studies on the NK1 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound and Fosthis compound: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anesthesiologydfw.com [anesthesiologydfw.com]
- 7. Antiemetic regimen with this compound in the prevention of chemotherapy-induced nausea and vomiting: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Randomized, double-blind, placebo-controlled, phase III cross-over study evaluating the oral neurokinin-1 antagonist this compound in combination with a 5HT3 receptor antagonist and dexamethasone in patients with germ cell tumors receiving 5-day cisplatin combination chemotherapy regimens: a hoosier oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. The oral neurokinin-1 antagonist this compound for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the this compound Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Combination of palonosetron, this compound, and dexamethasone as primary antiemetic prophylaxis for cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 16. cinvanti.com [cinvanti.com]
- 17. Combination of this compound, palonosetron and dexamethasone as antiemetic prophylaxis in lung cancer patients receiving multiple cycles of cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized, placebo-controlled pilot trial of this compound combined with standard antiemetic therapy for the prevention of chemotherapy-induced nausea and vomiting in patients undergoing cyclophosphamide-based conditioning regimens prior to hematopoietic stem cell transplant (HSCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound in antiemetic combinations to prevent chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aprepitant Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Aprepitant's low aqueous solubility in in vivo experiments.
Troubleshooting Guide
Problem: this compound precipitates out of solution during formulation preparation.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility | This compound is practically insoluble in water (3-7 µg/mL).[1][2][3][4] Aqueous-based vehicles alone are insufficient. Utilize a co-solvent system or an enabling formulation strategy. |
| Incorrect solvent order of addition | When using a multi-component solvent system, the order of addition is critical. Always dissolve this compound in the strongest solvent first (e.g., DMSO, ethanol) before slowly adding aqueous components with vigorous mixing.[5] |
| Temperature fluctuations | Solubility can be temperature-dependent. If the formulation was prepared with gentle heating to aid dissolution, it might precipitate upon cooling to room temperature.[5] Maintain a constant temperature during preparation and administration if possible. |
| pH of the vehicle | This compound's solubility is not significantly affected by pH in the physiological range of 2-10.[1][2][4] However, extreme pH values should be avoided as they can cause precipitation upon neutralization in vivo.[6] |
Problem: The prepared this compound formulation is not stable and shows precipitation over time.
| Possible Cause | Suggested Solution |
| Supersaturation and crystallization | Formulations that achieve supersaturation can be prone to precipitation over time as the system returns to a lower energy state.[7][8] Prepare formulations fresh before each experiment. The thermodynamically most stable crystalline form of this compound is Form I.[7] |
| Inadequate stabilization | For nanoformulations or amorphous solid dispersions, the choice and concentration of stabilizers (e.g., polymers, surfactants) are crucial to prevent particle aggregation or recrystallization.[9] Optimize the stabilizer concentration. |
| Incompatibility with storage container | This compound may adsorb to certain plastics. Store formulations in glass vials whenever possible.[10] |
Problem: Inconsistent or low bioavailability observed in in vivo studies.
| Possible Cause | Suggested Solution |
| Precipitation upon administration | The formulation may precipitate when it comes into contact with physiological fluids (e.g., in the peritoneal cavity or bloodstream after injection, or in the gastrointestinal tract after oral gavage).[6] This is a common issue with solvent-based formulations. |
| Food effect | The oral bioavailability of this compound can be influenced by the presence of food.[7] Standardize the feeding schedule of experimental animals to ensure consistency between study groups. |
| Formulation-dependent absorption | The method used to solubilize this compound significantly impacts its absorption. Nanocrystalline, amorphous, and lipid-based formulations can have different pharmacokinetic profiles.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a white to off-white crystalline solid.[11] It is a weakly basic and lipophilic compound with a pKa of 9.7 and a logP of 4.8 at pH 7.[1][4] Its molecular weight is 534.43 g/mol .[11] It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility and variable permeability.[1][3][10][12]
Q2: What are the most common strategies to solubilize this compound for in vivo experiments?
Common strategies include:
-
Co-solvent systems: Using a mixture of solvents like DMSO, PEG300, and Tween-80 in saline.[5]
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins such as hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance aqueous solubility.[1][2]
-
Solid dispersions: Dispersing this compound in a polymer matrix (e.g., HPMCAS-LF, Soluplus®) in an amorphous state to improve dissolution rates.[3][4][13][14]
-
Nanoparticle formulations: Reducing the particle size to the nanometer range (nanocrystals, nanosuspensions, or lipid emulsions) to increase the surface area for dissolution.[7][9][15][16]
-
Deep Eutectic Solvents (DES): Using a mixture of a hydrogen bond donor and acceptor, such as choline chloride and levulinic acid, to create a liquid formulation with high drug loading.[7][8]
Q3: Can I use a simple DMSO and saline mixture for my in vivo study?
While this compound is soluble in DMSO, a simple mixture with saline is likely to cause precipitation upon administration as the DMSO is diluted by physiological fluids. This can lead to inaccurate and variable results. A more robust formulation containing additional solubilizers like PEG300 and a surfactant like Tween-80 is recommended to maintain solubility in vivo.[5]
Q4: What is a good starting point for an oral formulation for rodent studies?
An extemporaneous oral suspension can be prepared. One approach involves using the contents of commercially available EMEND® capsules, which contain a nanoparticle formulation of this compound, and suspending them in a vehicle like ORA-Blend®.[10] Alternatively, a solid dispersion or a cyclodextrin-based formulation can be developed to improve oral bioavailability.
Q5: Are there established formulations for intravenous administration?
Yes, for intravenous administration, the prodrug fosthis compound is often used, which is more water-soluble.[17][18] However, if using this compound directly, injectable lipid emulsions or formulations with co-solvents and surfactants like Polysorbate 80 have been developed to achieve the required concentration and stability for injection.[6][15][16][18]
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents and Vehicles
| Solvent/Vehicle | Solubility | Reference |
| Water (pH 2-10) | 3-7 µg/mL | [1][2][3] |
| Ethanol | Sparingly soluble | [6][11] |
| Isopropyl Acetate | Sparingly soluble | [11] |
| Acetonitrile | Slightly soluble | [11] |
| Deep Eutectic Solvent (Choline chloride:Levulinic acid 1:2) | 6.78 ± 0.03 mg/g | [7] |
| Transcutol HP | 49.15 ± 0.28 µg/ml | [19] |
Table 2: Comparison of In Vivo Bioavailability of Different this compound Formulations in Rats
| Formulation Type | Oral Bioavailability (%) | Reference |
| Amorphous this compound | 20 ± 4% | [7][8] |
| Nanocrystalline Formulation | 36 ± 3% | [7][8] |
| Deep Eutectic Solvent (DES) Formulation | 34 ± 4% | [7][8] |
| DES with 10 wt% HPMC | 28 ± 4% | [8] |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion using the Solvent Evaporation Method
This protocol is based on the methodology for preparing a solid dispersion with HPMCAS-LF.[13][14]
-
Preparation of the Polymer Solution: Weigh the desired amount of HPMCAS-LF and dissolve it in a suitable organic solvent, such as acetone, under magnetic stirring until a clear solution is obtained.
-
Drug Dissolution: Weigh the required amount of this compound (e.g., for a 1:4 drug-to-polymer ratio) and add it to the polymer solution. Continue stirring until the this compound is fully dissolved.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for at least 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, grind it gently using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of an this compound Formulation for Oral Gavage using a Co-solvent System
This protocol is adapted from general methods for formulating poorly soluble compounds for in vivo studies.[5]
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in 100% DMSO. Use a volume of DMSO that is 10% of the final desired volume (e.g., 1 mL of DMSO for a final volume of 10 mL). Vortex or sonicate briefly to ensure complete dissolution.
-
Addition of PEG300: To the this compound/DMSO solution, add PEG300 to constitute 40% of the final volume (e.g., 4 mL of PEG300 for a 10 mL final volume). Mix thoroughly until the solution is clear.
-
Addition of Surfactant: Add Tween-80 to constitute 5% of the final volume (e.g., 0.5 mL of Tween-80). Mix until homogeneous.
-
Final Dilution: Slowly add saline (0.9% NaCl) dropwise while vigorously vortexing to reach the final volume (e.g., add 4.5 mL of saline). This slow addition is crucial to prevent precipitation.
-
Final Check: The final formulation should be a clear solution. Prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: this compound blocks the NK1 receptor, inhibiting the emesis signaling pathway.
Caption: Workflow for preparing a co-solvent formulation of this compound.
Caption: Decision tree for selecting an this compound solubilization strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation and Pharmacokinetic Study of this compound–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Pharmacokinetic Study of this compound Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20130317016A1 - this compound Injectable Formulations - Google Patents [patents.google.com]
- 7. Enabling formulations of this compound: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. edqm.eu [edqm.eu]
- 11. medkoo.com [medkoo.com]
- 12. This compound: Review on Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of this compound Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. WO2013177501A2 - this compound injectable formulations - Google Patents [patents.google.com]
- 19. actascientific.com [actascientific.com]
Identifying and mitigating off-target effects of Aprepitant in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprepitant. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent or unexpected. What are the potential causes?
A: Inconsistent results when using this compound can stem from several factors beyond simple experimental variability. The most common issues include:
-
Off-Target Effects: At concentrations higher than those needed for NK1R saturation, this compound may interact with other cellular targets. For instance, it has been shown to induce ROS generation and activate MAPK and Akt signaling pathways in certain cancer cells.[1]
-
Cytochrome P450 (CYP) Interactions: this compound is a moderate inhibitor of CYP3A4 and an inducer of CYP2C9.[2][3][4] If your experimental system (e.g., cell culture media with supplements, in vivo models) contains other compounds metabolized by these enzymes, this compound could alter their concentrations and lead to confounding effects.[5][6][7]
-
Concentration-Dependent Effects: this compound's primary on-target activity against the NK1 receptor occurs at very low concentrations (sub-nanomolar).[8] However, its use in other contexts, such as anti-cancer research, often involves much higher micromolar concentrations where off-target effects are more likely to occur.[1][9]
Q2: What are the primary known off-target activities of this compound?
A: While this compound is highly selective for its primary target, the neurokinin-1 receptor (NK1R), several off-target activities have been documented, primarily related to drug metabolism.[2][10]
-
CYP Enzyme Modulation: The most significant off-target effect is its interaction with cytochrome P450 enzymes. It acts as a moderate inhibitor of CYP3A4 and an inducer of CYP2C9 and CYP3A4.[2][4] This can lead to clinically significant drug-drug interactions.[7]
-
Signaling Pathway Modulation: In specific contexts, particularly cancer cell lines and at higher concentrations, this compound has been observed to modulate inflammatory signaling pathways, including the activation of MAPK, Akt, and NF-κB, and to increase the generation of reactive oxygen species (ROS).[1]
-
Receptor Selectivity: this compound has little to no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors.[2][10] Its affinity for other neurokinin receptors is also significantly lower than for NK1R.[11]
Q3: How can I determine if an observed cellular effect is due to NK1R antagonism or an off-target mechanism?
Q4: What practical steps can I take in my experiments to mitigate potential off-target effects?
A: To minimize the impact of off-target effects, consider the following best practices:
-
Perform Dose-Response Studies: Always establish the minimal effective concentration required to achieve the desired on-target effect. Avoid using excessively high concentrations.
-
Use Proper Controls: As detailed in the workflow above, use a secondary, structurally different NK1R antagonist to confirm that the observed effect is class-specific. Additionally, genetic controls like CRISPR/Cas9-mediated knockout of the NK1R gene are highly recommended to definitively prove target engagement.[12]
-
Conduct Orthogonal Validation: Confirm key findings using an alternative experimental approach. For example, if this compound treatment leads to decreased expression of a specific protein, validate this result using both western blot and qPCR.
-
Screen for Off-Targets: If a critical and unexpected result is observed, consider performing a broad screening assay, such as a commercial kinase profiling panel, to identify potential unintended targets.[13]
Quantitative Data Summary: this compound Binding & Inhibition
The following table summarizes key quantitative values for this compound's on-target and off-target activities, providing a reference for concentration selection in experiments.
| Target Class | Specific Target | Assay Type | Value | Reference(s) |
| On-Target | Human NK1 Receptor (hNK1R) | Radioligand Binding (IC50) | 0.09 - 0.1 nM | [8] |
| Human NK1 Receptor (hNK1R) | Radioligand Binding (Kd) | 19 pM | ||
| Off-Target | Human NK3 Receptor (hNK3R) | Radioligand Binding (IC50) | ~300 nM | [11] |
| Human NK2 Receptor (hNK2R) | Radioligand Binding (IC50) | ~4500 nM | [11] | |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition (Ki) | ~10 µM | [6] | |
| Functional (Anti-Cancer) | GBC-SD Gallbladder Cancer Cells | Cell Viability (IC50) | 11.76 µM | [1] |
| NOZ Gallbladder Cancer Cells | Cell Viability (IC50) | 15.32 µM | [1] | |
| MT-3 Breast Cancer Cells | Cell Viability (IC50) | 40.8 µM | [9] | |
| Human Fibroblasts (Non-tumor) | Cell Viability (IC50) | >90 µM | [11] |
Key Experimental Protocols
Protocol 1: Validating On-Target Effects via CRISPR/Cas9-Mediated Knockout
Objective: To determine if the biological effect of this compound is dependent on the presence of its primary target, the NK1 receptor.
Methodology:
-
gRNA Design and Cloning:
-
Design at least two unique guide RNAs (gRNAs) targeting an early exon of the human NK1R gene (TACR1).
-
Clone the designed gRNAs into a suitable lentiviral vector that also expresses an antibiotic resistance gene (e.g., puromycin) and/or a fluorescent marker (e.g., GFP).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce your target cell line (which must express Cas9) with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, determined by a kill curve).
-
Isolate single cells via limiting dilution or FACS into 96-well plates to generate clonal populations.
-
-
Knockout Validation:
-
Expand clonal populations.
-
Screen for NK1R knockout via Western Blot using a validated NK1R antibody. Clones showing a complete absence of the protein band are successful knockouts.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
-
Functional Assay:
-
Plate both the validated NK1R knockout cells and the parental wild-type cells.
-
Treat both cell populations with a dose-response of this compound (e.g., 0.1 nM to 50 µM).
-
Measure the biological endpoint of interest (e.g., cell viability via MTT assay, apoptosis via Annexin V staining, gene expression via qPCR).
-
-
Data Interpretation:
-
If the measured effect of this compound is significantly diminished or completely absent in the knockout cells compared to the wild-type cells, the effect is on-target.
-
If the effect persists in the knockout cells, it is mediated by an off-target mechanism.
-
Protocol 2: Kinase Profiling to Identify Off-Target Inhibitory Activity
Objective: To screen this compound against a broad panel of protein kinases to identify potential off-target interactions. This is typically performed as a service by a specialized contract research organization (CRO).
Methodology:
-
Compound Preparation:
-
Prepare a high-purity, high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Provide the exact molecular weight (534.43 g/mol ) and chemical structure.
-
-
Assay Selection:
-
Contact a commercial vendor that offers kinase profiling services.
-
Select a large, representative panel of kinases (e.g., >400 kinases).
-
Choose an initial screening concentration. A common choice is 10 µM to identify even weak interactions.
-
-
Screening Execution (Performed by CRO):
-
The CRO will perform in vitro kinase activity assays, often using a radiometric (33P-ATP) or fluorescence-based method.
-
This compound will be tested at the specified concentration against each kinase in the panel.
-
The results are typically reported as "% Inhibition" relative to a vehicle (DMSO) control.
-
-
Data Analysis:
-
Identify "hits" from the primary screen. A common threshold for a hit is >50% inhibition at the screening concentration.
-
Review the list of inhibited kinases for biological relevance to your experimental system.
-
-
Follow-up Studies:
-
For any significant and relevant hits, request a follow-up IC50 determination. This involves testing the compound across a range of concentrations (e.g., 10-point dose-response curve) to determine the precise potency of inhibition.
-
Validate any confirmed kinase hits in a cell-based assay to ensure the interaction occurs in a biological context.
-
Signaling Pathway Visualizations
The following diagram illustrates the primary on-target pathway of this compound and known potential off-target interactions that may be relevant in a research context.
References
- 1. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. This compound: a review of its use in the prevention of chemotherapy-induced nausea and vomiting [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Pharmacokinetics of Controlled-Release Oral Oxycodone in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and fosthis compound drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
Stability of Aprepitant in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aprepitant in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and what are its solubility limits?
This compound is a lipophilic compound with poor aqueous solubility (3-7 µg/mL at pH 2-10).[1][2] For research purposes, organic solvents are recommended for preparing stock solutions.
Solubility in Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[3][4] |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL[3][4] |
| Ethanol | ~3 mg/mL[3][4] |
A stock solution can be made by dissolving this compound in these organic solvents.[3] For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[3][4] Using this method, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).[3][4] It is not recommended to store aqueous solutions for more than one day.[3][4]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
Solid Form: As a crystalline solid, this compound is stable for at least two to four years when stored at -20°C.[3][4]
In Organic Solvents: Stock solutions in organic solvents like DMSO, ethanol, and DMF should be purged with an inert gas.[3][4] For long-term storage, it is advisable to store these solutions at -20°C.
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Q3: How stable is this compound in an extemporaneously prepared oral suspension?
An extemporaneous oral suspension of this compound (20 mg/mL) prepared from commercially available capsules in a suspending vehicle like Ora-Blend® has been shown to be physically and chemically stable.
Stability of this compound Oral Suspension [5][6]
| Storage Temperature | Container Type | Stability Duration | % of Initial Concentration Retained |
| 4°C (Refrigerated) | Amber Glass or PET | At least 90 days | > 94.0% |
| 23°C (Room Temp) | Amber Glass or PET | 66 to 85 days (until 10% loss) | > 94.0% within this period |
Q4: What is the stability of this compound injectable emulsion when diluted for infusion?
This compound injectable emulsion is stable when diluted in common infusion fluids and stored in different types of infusion bags.
Stability of Diluted this compound Injectable Emulsion [7][8][9][10]
| Diluent | Infusion Bag Type | Storage Condition | Stability Duration |
| 0.9% Sodium Chloride | PVC or non-PVC | Room Temperature (20-25°C) | At least 6 hours |
| 0.9% Sodium Chloride | PVC or non-PVC | Refrigerated (2-8°C) | Up to 72 hours |
| 5% Dextrose in Water | PVC or non-PVC | Room Temperature (20-25°C) | Up to 12 hours |
| 5% Dextrose in Water | PVC or non-PVC | Refrigerated (2-8°C) | Up to 72 hours |
The physicochemical properties, including appearance, pH, and particle size, remain stable under these conditions.[8]
Troubleshooting Guide
Issue: Precipitation of this compound is observed when preparing an aqueous solution.
Cause: this compound has very low aqueous solubility.[1][11] Direct dissolution in aqueous buffers will likely result in precipitation.
Solution:
-
First, dissolve the this compound in an appropriate organic solvent such as DMF or DMSO to create a concentrated stock solution.[3][4]
-
Slowly add the desired volume of the stock solution to the aqueous buffer with constant stirring.
-
Be mindful of the final concentration to not exceed the solubility limit in the mixed solvent system. A 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL.[3][4]
Issue: Inconsistent results in cell-based assays using this compound.
Cause: This could be due to the degradation of this compound in the aqueous cell culture medium over the course of the experiment.
Solution:
-
Prepare fresh dilutions of this compound from a frozen organic stock solution for each experiment.
-
Aqueous solutions of this compound are not recommended to be stored for more than one day.[4]
-
Consider the final solvent concentration in your assay and include appropriate vehicle controls.
Issue: Degradation of this compound is suspected during an analytical experiment.
Cause: this compound is susceptible to degradation under certain conditions, such as acidic and alkaline environments.[12]
Solution:
-
Ensure that the pH of your solutions is within a stable range for this compound.
-
Forced degradation studies have shown that this compound degrades in the presence of 0.1N HCl and 0.1N NaOH.[12] It is also completely degraded by hydrogen peroxide.[12]
-
Use a stability-indicating analytical method, such as a validated RP-HPLC method, that can separate the parent drug from its degradation products.[12][13]
Experimental Protocols
Protocol 1: Preparation of an Extemporaneous this compound Oral Suspension (20 mg/mL)
This protocol is adapted from a published study on the stability of an extemporaneously prepared this compound oral suspension.[5]
Materials:
-
This compound capsules (e.g., 125 mg)
-
Ora-Blend® suspending vehicle
-
Mortar and pestle
-
Graduated cylinders
-
Amber glass or PET bottles for storage
Procedure:
-
The contents of the required number of this compound capsules are emptied into a mortar.
-
A small amount of Ora-Blend® is added to the powder to form a smooth paste.
-
The paste is triturated well.
-
Additional Ora-Blend® is gradually added with continuous mixing to achieve the final desired volume and a concentration of 20 mg/mL.
-
The final suspension is transferred to amber glass or PET bottles for storage.
Protocol 2: Stability Testing of this compound using a Stability-Indicating RP-HPLC Method
This is a general protocol based on methodologies described for stability-indicating assays of this compound.[12][13]
Objective: To determine the concentration of this compound and detect the presence of any degradation products over time.
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of methanol and water (e.g., 90:10 v/v)
-
This compound standard and samples to be tested
-
Appropriate solvents for sample preparation
Procedure:
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where this compound is exposed to acidic, alkaline, oxidative, thermal, and photolytic stress. The method must be able to resolve the this compound peak from all degradation product peaks.
-
Sample Preparation: Prepare the this compound solutions to be tested at a known concentration in the appropriate solvent or medium.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm).
-
Maintain the column at ambient temperature.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
The retention time for this compound is determined from the standard.
-
The peak area of this compound in the samples is used to calculate its concentration over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for a typical this compound stability study.
Caption: Forced degradation pathways of this compound.
References
- 1. Preparation and Pharmacokinetic Study of this compound–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of this compound Solid Dispersion with HPMCAS-LF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of an extemporaneous oral liquid this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stability of this compound Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron | Semantic Scholar [semanticscholar.org]
- 8. Stability of this compound Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of this compound Injectable Emulsion in Alternate Infusion Bags, in Refrigerated Storage, and Admixed with Dexamethasone and Palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration and Storage | CINVANTI® (this compound) injectable emulsion [cinvanti.com]
- 11. US20130317016A1 - this compound Injectable Formulations - Google Patents [patents.google.com]
- 12. updatepublishing.com [updatepublishing.com]
- 13. sphinxsai.com [sphinxsai.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Aprepitant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2][3] Its primary mechanism involves blocking the binding of substance P, a neuropeptide, to the NK-1 receptor in the central nervous system.[2][4] This action inhibits the signaling cascade that leads to nausea and vomiting.[4]
Q2: How should I prepare and store this compound stock solutions?
This compound is poorly soluble in water but soluble in organic solvents. For experimental use, it is recommended to prepare a stock solution in 100% DMSO or ethanol.[1] Store the stock solution at -20°C for long-term stability.[1] For aqueous buffers, it is advised to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for the NK-1 receptor.[2] However, at high concentrations, it may interact with other cellular targets.[5] It is also a moderate inhibitor of the CYP3A4 enzyme, which can lead to drug-drug interactions with compounds metabolized by this enzyme.[4][6][7][8]
Troubleshooting Inconsistent Experimental Results
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Q: I'm observing precipitation of this compound when I add it to my aqueous cell culture media. How can I resolve this?
A: This is a common issue due to this compound's low aqueous solubility.[9][10][11]
-
Initial Dissolution: Ensure your stock solution is prepared in a suitable organic solvent like DMSO or ethanol at a high concentration.[1]
-
Working Dilution: When preparing your working concentration in aqueous media, it is crucial to add the this compound stock solution to the media with vigorous vortexing or stirring to ensure rapid and even dispersion.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your media as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Serum Presence: The presence of serum in the culture media can sometimes aid in solubilizing hydrophobic compounds. However, be aware that serum components can also interact with the compound and affect its activity.
-
Formulation: For in vivo studies, consider using a formulation designed to enhance solubility, such as a self-emulsifying drug delivery system (SNEDDS) or nanocrystal formulations.[12]
Issue 2: High Variability Between Experimental Replicates
Q: My results with this compound show high variability between replicates in my cell-based assays. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Drug Concentration: Due to its poor solubility, this compound may not be evenly distributed in your working solutions. Ensure thorough mixing before each use.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
-
Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Incubation Time: Ensure that the incubation time with this compound is consistent across all replicates and experiments.
Issue 3: Lower Than Expected Potency or Lack of Effect
Q: I am not observing the expected inhibitory effect of this compound in my NK-1 receptor-expressing cell line. What should I check?
A: Several factors could contribute to a lack of efficacy:
-
NK-1 Receptor Expression: Confirm the expression level of the NK-1 receptor in your cell line using techniques like qPCR or Western blotting. Receptor expression can vary with passage number and culture conditions.
-
Compound Integrity: Ensure that your this compound stock solution has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Conditions: The presence of high concentrations of substance P or other agonists in your assay system can compete with this compound binding. Optimize your assay to have a sensitive window for detecting antagonism.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase. Stressed or overly confluent cells may not respond optimally.
-
Drug Interactions: If you are co-administering other compounds, be aware of potential drug interactions, especially with agents metabolized by CYP3A4.[4][6][7][8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [9][10][11] |
| Ethanol | ~3 mg/mL | [1] |
| DMSO | ~16 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT-474 | Breast Cancer | 31.4 | [5] |
| MCF-7 | Breast Cancer | 35.6 | [5] |
| MDA-MB-468 | Breast Cancer | 29.5 | [5] |
| MT-3 | Breast Cancer | 40.8 | [5] |
| MG-63 | Osteosarcoma | 31.55 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound blocks Substance P binding to the NK-1 receptor.
Experimental Workflow for a Cell-Based Functional Assay
Caption: Workflow for assessing this compound's antagonistic activity.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. This compound: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Drug interactions with this compound or fosthis compound: Review of literature and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njmonline.nl [njmonline.nl]
- 8. researchgate.net [researchgate.net]
- 9. SOLUBILITY-ENHANCED FORMS OF this compound AND PHARMACEUTICAL COMPOSITIONS THEREOF | TREA [trea.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20130317016A1 - this compound Injectable Formulations - Google Patents [patents.google.com]
- 12. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, this compound, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Aprepitant dosage to minimize adverse effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK-1) receptor antagonist, Aprepitant, in animal models. The focus is on strategies to adjust dosages to minimize adverse effects while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal studies?
A1: Based on preclinical toxicology studies, the most commonly observed adverse effects are dose-dependent and vary by species. In rodents (rats and mice), high doses have been associated with effects on the liver and thyroid, including hepatocellular hypertrophy and thyroid follicular cell hyperplasia.[1] In long-term studies, an increased incidence of certain tumors, such as hepatocellular adenomas and thyroid follicular cell adenomas in rats, and skin fibrosarcomas in mice, has been noted at high exposure levels.[2] In dogs, at higher doses, testicular degeneration and prostatic atrophy have been observed.[1] It is crucial to note that many of these effects occurred at doses and exposures significantly higher than those required for the antiemetic effect.
Q2: I am starting a new in vivo study with this compound. What is a good starting dose for my animal model?
A2: A recommended starting dose depends on the animal species and the intended application (e.g., prevention of chemotherapy-induced emesis). For antiemetic efficacy studies in ferrets, oral doses of 1 to 4 mg/kg have been shown to be effective in inhibiting cisplatin-induced emesis.[1][3] For inflammatory pain models in mice, doses of 10 and 20 mg/kg have been used. When planning your study, it is advisable to conduct a pilot dose-ranging study to determine the optimal dose for your specific model and experimental conditions.
Q3: My animals are showing signs of toxicity. How can I adjust the this compound dosage to minimize these adverse effects?
A3: If you observe signs of toxicity, a systematic dose de-escalation is recommended.
-
Step 1: Dose Reduction. Reduce the dose of this compound by 25-50% and monitor the animals closely for the resolution of adverse effects.
-
Step 2: Assess Efficacy. At the new, lower dose, re-evaluate the efficacy of this compound in your experimental model.
-
Step 3: Stepwise Adjustment. If toxicity persists, continue with stepwise dose reductions. If the desired efficacy is lost at a non-toxic dose, you may need to consider alternative strategies, such as combination therapy. For instance, in ferret models of emesis, combining a low dose of this compound with a 5-HT3 antagonist like ondansetron has shown synergistic effects, potentially allowing for a reduction in the required dose of each agent.
-
Step 4: Consider the Formulation. The formulation of this compound can affect its bioavailability. Nanoparticle formulations have been shown to increase exposure in dogs, which might allow for the use of a lower dose.
Q4: Are there any known drug interactions I should be aware of when using this compound in my animal studies?
A4: Yes, this compound is a moderate inhibitor and inducer of the cytochrome P450 enzyme CYP3A4.[4] This can lead to significant drug interactions. A critical interaction to consider is with corticosteroids like dexamethasone, which are often used in combination with this compound for antiemetic protocols. This compound can increase the plasma concentration of dexamethasone, potentially necessitating a dose reduction of the corticosteroid to avoid immunosuppression-related side effects.[4] Always review the metabolic pathways of any co-administered drugs to assess the potential for interactions with this compound.
Data Presentation: this compound Dosage and Effects in Animal Models
Table 1: Efficacy of this compound in Animal Models of Emesis
| Animal Model | Emetic Stimulus | This compound Dose (Oral) | Efficacy |
| Ferret | Cisplatin | 1 mg/kg | Antagonized acute and delayed emesis |
| Ferret | Cisplatin | 2 mg/kg | Complete inhibition of delayed retching and vomiting |
| Ferret | Cisplatin | 4 mg/kg | Complete inhibition of delayed retching and vomiting |
Table 2: Observed Adverse Effects of this compound in Toxicology Studies
| Animal Species | Dose | Duration | Observed Adverse Effects |
| Rat | 5 - 1000 mg/kg twice daily | Long-term | Hepatocellular adenomas, thyroid follicular cell adenomas/carcinomas |
| Mouse | 125 and 500 mg/kg/day | Long-term | Skin fibrosarcomas |
| Dog | ≥ 25 mg/kg twice daily | 39 weeks | Prostatic atrophy and testicular degeneration |
Table 3: Acute Toxicity of this compound
| Animal Species | Route of Administration | Minimal Lethal Dose (MLD) |
| Mouse | Intravenous | 500 mg/kg |
| Rat | Intravenous | 500 mg/kg |
| Mouse | Oral | > 500 mg/kg |
| Rat | Oral | > 500 mg/kg |
Experimental Protocols
Protocol 1: Dose-Response Study for Antiemetic Efficacy in the Ferret Model
-
Animal Model: Male ferrets (1-2 kg).
-
Acclimation: Acclimate animals to the housing conditions for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 0.5, 1, 2, and 4 mg/kg). A minimum of 6 animals per group is recommended.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage 1 hour before the emetic challenge.
-
Emetic Challenge: Administer cisplatin (5-10 mg/kg, intraperitoneally, i.p.) to induce emesis.
-
Observation: Observe the animals continuously for the first 4-6 hours (acute phase) and then at regular intervals for up to 72 hours (delayed phase).
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits for each animal.
-
Analysis: Compare the antiemetic effect of different doses of this compound to the vehicle control group. Determine the dose that produces a significant reduction in emesis.
Protocol 2: Monitoring for Common Adverse Effects in Rodents
-
Animal Model: Rats or mice of a specified strain, age, and sex.
-
Dosing: Administer this compound daily at the intended experimental dose and at higher doses (e.g., 2x and 5x the experimental dose) for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.
-
Clinical Observations: Conduct daily observations for any changes in behavior, posture, activity level, and physical appearance.
-
Body Weight: Record the body weight of each animal at the start of the study and at least twice weekly thereafter.
-
Food and Water Consumption: Measure daily food and water intake.
-
Pica Behavior (for nausea assessment in rats): If assessing nausea, provide a pre-weighed amount of kaolin (a non-nutritive clay) in addition to the standard chow. Measure the daily consumption of kaolin. An increase in kaolin consumption is indicative of pica, which is a surrogate marker for nausea in rats.
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry analysis (including liver enzymes like ALT and AST). Conduct a thorough necropsy and collect organs (especially liver and thyroid) for histopathological examination.
-
Analysis: Compare the data from the this compound-treated groups with the control group to identify any dose-dependent adverse effects.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks Substance P from binding to the NK-1 receptor, inhibiting the emesis signaling cascade.
Experimental Workflow for Dose Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. Inhibition of substance P-mediated responses in NG108-15 cells by netupitant and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Aprepitant Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Aprepitant delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to deliver this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents most compounds, including many drugs, from entering the brain.[1][2][3] this compound's low aqueous solubility (3–7 μg/mL) further complicates its ability to cross this barrier in therapeutic concentrations using conventional formulations.[4] Additionally, active efflux transporters like P-glycoprotein (P-gp) at the BBB can recognize and pump out a wide range of drug molecules, limiting their accumulation in the CNS.[2][5]
Q2: What are the primary strategies being explored to enhance this compound's BBB penetration?
A2: Current research focuses on nanotechnology-based delivery systems to shuttle this compound across the BBB.[1][6] Key strategies include:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles, such as nanostructured lipid carriers (NLCs), nanosuspensions, or polymeric nanoparticles, can improve its solubility and stability.[4][6][7]
-
Surface Modification: Coating nanoparticles with surfactants (e.g., polysorbate 80) or polymers like polyethylene glycol (PEG) can help them evade the body's clearance mechanisms and interact with the BBB to facilitate transport.[1][8]
-
Targeted Delivery: Functionalizing nanoparticles with specific ligands (e.g., transferrin, lactoferrin, peptides) allows them to bind to receptors on the surface of brain endothelial cells, triggering receptor-mediated transcytosis to cross the BBB.[6][9][10]
-
Alternative Routes: Intranasal delivery is being investigated as a non-invasive method to bypass the BBB and deliver drugs directly to the brain.[11]
Q3: What is the mechanism of action for this compound in the CNS?
A3: this compound is a selective antagonist for the neurokinin-1 (NK1) receptor.[12][13] In the CNS, it blocks Substance P, a key neurotransmitter involved in the emetic (vomiting) reflex, from binding to NK1 receptors in the brainstem's vomiting center.[13][14] This action is crucial for preventing chemotherapy-induced nausea and vomiting (CINV).[13][15]
Q4: What are the standard in vitro models for assessing the BBB permeability of this compound formulations?
A4: In vitro BBB models are essential for screening and optimizing drug formulations before in vivo testing.[16][17] Common models include:
-
Transwell Models: These consist of a monolayer of brain endothelial cells cultured on a semipermeable membrane insert, separating a luminal (blood side) and abluminal (brain side) compartment.[16][18]
-
Cell Lines: Immortalized or primary brain endothelial cells are typically used. Co-culture models that include other BBB cell types like astrocytes and pericytes can better mimic the in vivo environment.[17][18]
-
Human iPSC-Derived Models: Models using brain microvascular endothelial cells derived from human induced pluripotent stem cells (iPSCs) show a high correlation with in vivo human BBB permeability.[19]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles
Q: My this compound-loaded nanostructured lipid carriers (NLCs) show less than 70% encapsulation efficiency. What are the potential causes and how can I improve it?
A: Low %EE is a common issue stemming from this compound's poor solubility and the formulation parameters. Here are the primary factors to investigate and potential solutions.
Potential Causes & Solutions for Low Encapsulation Efficiency
| Parameter | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Lipid Composition | Insufficient solubilization of this compound in the lipid matrix. The ratio of solid to liquid lipid may not be optimal.[4] | Systematically vary the ratio of solid lipid (e.g., Precirol® ATO 5) to liquid lipid (e.g., Capryol® 90). | An optimized ratio will create a less-ordered lipid core, allowing for higher drug loading and improved %EE.[4] |
| Surfactant Concentration | Inadequate surfactant concentration can lead to drug expulsion from the lipid core during nanoparticle formation.[4] | Optimize the concentration of the surfactant (e.g., Tween® 80, Poloxamer 188). Test a range of concentrations (e.g., 1-5% w/v). | Proper stabilization of the lipid core prevents drug leakage, increasing %EE. |
| Homogenization/Sonication | Insufficient energy input during the emulsification process may result in larger particles and incomplete encapsulation. | Increase the high-speed homogenization time/speed or the ultrasonication duration/amplitude. | A smaller, more uniform particle size is often correlated with higher and more consistent encapsulation.[4] |
| Drug-to-Lipid Ratio | The amount of this compound may be oversaturating the lipid matrix. | Decrease the initial drug loading relative to the total lipid content. | Reduces the amount of unencapsulated drug, thereby increasing the measured %EE. |
Issue 2: Inconsistent or Low BBB Permeability in In Vitro Models
Q: My surface-modified this compound nanoparticles show poor and variable apparent permeability coefficient (Papp) values in our Transwell assay. How can I troubleshoot this?
A: Low and inconsistent Papp values often point to issues with the nanoparticle formulation itself or the integrity of the in vitro BBB model.
Troubleshooting Low In Vitro BBB Permeability
| Factor | Potential Cause | Troubleshooting & Validation Steps |
| Nanoparticle Stability | Nanoparticles may be aggregating or degrading in the cell culture medium. | Characterize particle size and zeta potential in the assay medium over time using Dynamic Light Scattering (DLS). A stable formulation will show minimal changes. |
| Surface Modification | Inefficient or incomplete conjugation of targeting ligands (e.g., transferrin) or coating with polymers (e.g., PEG). | Quantify the degree of surface modification using techniques like spectroscopy or chromatography. Confirm ligand activity with a relevant binding assay. |
| BBB Model Integrity | The endothelial cell monolayer may not have formed tight junctions properly, leading to leaky and unreliable results. | Measure the Transendothelial Electrical Resistance (TEER) before and after the experiment. A high and stable TEER value indicates a tight barrier.[18][19] Also, check the permeability of a control paracellular marker (e.g., Lucifer Yellow). |
| Efflux Transporter Activity | This compound may be a substrate for efflux pumps like P-gp, which actively transport it back to the luminal side.[5] | Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in Papp suggests efflux is a major factor.[20] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded NLCs
This protocol describes a common method for preparing this compound-loaded NLCs using emulsification and ultrasonication.[4]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid and liquid lipids together in a water bath at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the accurately weighed this compound into the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication (e.g., 750W, 40% amplitude) for 5-10 minutes in an ice bath to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Allow the nanoemulsion to cool to room temperature while stirring. The lipids will recrystallize, forming the solid NLCs.
-
Purification: Centrifuge or dialyze the NLC dispersion to remove unencapsulated drug and excess surfactant.
Protocol 2: In Vitro BBB Permeability Assay
This protocol outlines a standard procedure for assessing the permeability of this compound formulations across a cell-based BBB model using Transwell inserts.[16][17]
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or iPSC-derived)
-
Cell culture medium and supplements
-
This compound formulation and control solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer Yellow (for integrity testing)
Procedure:
-
Cell Seeding: Seed the endothelial cells onto the apical (upper) side of the Transwell inserts at a high density. Culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER values of the monolayer. Only use inserts with TEER values above a pre-determined threshold.
-
Permeability Experiment: a. Carefully wash the monolayer with pre-warmed HBSS. b. Add the this compound test formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing it with an equal volume of fresh, pre-warmed HBSS.
-
Paracellular Flux Control: In parallel, perform the same experiment with a paracellular marker like Lucifer Yellow to assess the integrity of the tight junctions during the assay.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the cumulative transport rate of this compound into the receiver chamber.
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber.
-
Data & Visualizations
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
This table summarizes typical data obtained during the characterization of different this compound nanoparticle formulations.
| Formulation ID | Particle Size (nm)[7] | Polydispersity Index (PDI)[7] | Zeta Potential (mV)[4][7] | Encapsulation Efficiency (%)[4] |
| AP-NLC-1 | 179.2 | 0.215 | +40.02 | >80% |
| AP-NLC-2 | 485.5 | 0.450 | +15.42 | >80% |
| AP-Nanosuspension | 721.0 | 0.106 | -8.06 | N/A |
| AP-Microemulsion | 127.0 | 0.244 | N/A | N/A |
Data is compiled for illustrative purposes from multiple sources.
Diagrams
Caption: Experimental workflow from NLC formulation to in vitro BBB testing.
Caption: Mechanism of targeted nanoparticle delivery across the BBB.
Caption: Troubleshooting flowchart for low in vivo brain uptake.
References
- 1. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 2. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Therapeutic strategies to improve drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nanotechnologies for Drug Delivery to the Brain [mdpi.com]
- 7. Nanoparticle Engineering of this compound Using Nano-by-Design (NbD) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nhsjs.com [nhsjs.com]
- 10. mdpi.com [mdpi.com]
- 11. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound Reduces Chemotherapy-Induced Nausea and Vomiting in Pediatric Patients with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 19. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
Technical Support Center: Navigating Cytochrome P450 Interactions with Aprepitant in Experimental Designs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the complex cytochrome P450 (CYP) interactions of Aprepitant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytochrome P450 interactions associated with this compound?
A1: this compound exhibits a multi-faceted interaction profile with cytochrome P450 enzymes. It is recognized as a substrate, a dose-dependent weak-to-moderate inhibitor of CYP3A4, and an inducer of both CYP3A4 and CYP2C9.[1] The inhibitory effects are more prominent during the initial days of administration, while the inductive effects manifest later.
Q2: How does this compound's dual role as a CYP3A4 inhibitor and inducer impact experimental design?
A2: The dual functionality necessitates careful consideration of the timing of administration and measurement in experimental protocols. Short-term exposure to this compound is likely to result in the inhibition of CYP3A4 activity, potentially increasing the plasma concentrations of co-administered CYP3A4 substrates.[2] Conversely, longer-term or repeated administration can lead to the induction of CYP3A4, which may enhance the metabolism of concomitant CYP3A4 substrates.[3] Experimental designs must account for this temporal shift in this compound's effect.
Q3: What is the clinical significance of this compound's induction of CYP2C9?
A3: this compound's induction of CYP2C9 can lead to a clinically relevant decrease in the plasma concentrations of drugs metabolized by this enzyme.[1] A notable example is the interaction with warfarin, a CYP2C9 substrate, where co-administration with this compound can result in a decreased International Normalized Ratio (INR).[3] This highlights the importance of monitoring the effects of co-administered drugs that are CYP2C9 substrates in clinical and preclinical studies.
Q4: Are there any known quantitative values for this compound's inhibition of CYP enzymes?
A4: Yes, in vitro studies have determined the inhibitory constants (Ki) of this compound for various CYP isoforms. For CYP3A4, the Ki value is approximately 10 µM. This compound is a very weak inhibitor of CYP2C9 and CYP2C19, with Ki values of 108 µM and 66 µM, respectively. No significant inhibition has been observed for CYP1A2, CYP2B6, CYP2C8, CYP2D6, and CYP2E1 (IC50 > 70 µM).
Q5: How should I adjust the dose of dexamethasone when co-administered with this compound in my experiments?
A5: Co-administration of this compound with dexamethasone, a CYP3A4 substrate, has been shown to increase the area under the concentration-time curve (AUC) of dexamethasone by approximately 2.2-fold.[2] Therefore, it is recommended to reduce the oral dose of dexamethasone by approximately 50% when administered with the 125 mg/80 mg regimen of this compound to achieve comparable exposures.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in CYP3A4 inhibition assays with this compound.
-
Potential Cause: this compound's dual role as an inhibitor and inducer of CYP3A4 can lead to time-dependent effects. The timing of pre-incubation and substrate addition is critical.
-
Troubleshooting Steps:
-
Standardize Pre-incubation Time: For assessing direct inhibition, a short pre-incubation time (e.g., 0-15 minutes) with this compound and the enzyme source (e.g., human liver microsomes) before adding the CYP3A4 substrate (e.g., midazolam) is recommended.
-
Evaluate Time-Dependent Inhibition: To investigate potential time-dependent inhibition, perform pre-incubation for a longer duration (e.g., 30 minutes) in the presence and absence of NADPH. A greater inhibition in the presence of NADPH suggests time-dependent inhibition.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not exceed a final concentration that could affect enzyme activity (typically ≤ 0.5%).
-
Check Substrate Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.
-
Issue 2: Difficulty in observing CYP2C9 induction by this compound in vitro.
-
Potential Cause: The induction of CYP2C9 by this compound is described as modest, and the in vitro response can be less robust compared to strong inducers.
-
Troubleshooting Steps:
-
Optimize Hepatocyte Culture: Use primary human hepatocytes, as they are the gold standard for in vitro induction studies. Ensure the hepatocytes are from a reputable source and have been characterized for their induction response.
-
Extend Treatment Duration: Consider extending the treatment period with this compound beyond the typical 48-72 hours, as the inductive effects may take longer to become apparent.
-
Use a Sensitive Probe Substrate: Employ a sensitive and specific probe substrate for CYP2C9, such as tolbutamide or S-warfarin.
-
Measure both mRNA and Enzyme Activity: Quantify CYP2C9 mRNA levels using qRT-PCR in addition to measuring enzyme activity. An increase in mRNA can be an earlier and more sensitive indicator of induction. A fold-change of ≥2 in mRNA expression is often considered a positive induction signal.[4]
-
Include Positive Controls: Always include a known strong inducer of CYP2C9 (e.g., rifampicin) as a positive control to confirm the responsiveness of the hepatocyte lot.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | Inhibition Constant (Ki) | IC50 | Notes |
| CYP3A4 | ~10 µM | - | Moderate inhibitor |
| CYP2C9 | 108 µM | >100 µM | Very weak inhibitor |
| CYP2C19 | 66 µM | - | Very weak inhibitor |
| CYP1A2 | - | >100 µM | No significant inhibition |
| CYP2D6 | - | >100 µM | No significant inhibition |
Table 2: Effect of this compound on the Pharmacokinetics of CYP Substrates (Clinical Studies)
| CYP Substrate | CYP Isoform | This compound Regimen | Change in AUC of Substrate | Change in Cmax of Substrate |
| Midazolam (oral) | CYP3A4 | 125 mg Day 1, 80 mg Days 2-5 | ↑ 2.3-fold (Day 1), ↑ 3.3-fold (Day 5) | ↑ 1.5-fold (Day 1), ↑ 1.9-fold (Day 5) |
| Midazolam (IV) | CYP3A4 | 125 mg Day 1, 80 mg Days 2-3 | ↑ 1.25-fold (Day 4), ↓ 0.81-fold (Day 8) | Not significant |
| Dexamethasone (oral) | CYP3A4 | 125 mg Day 1, 80 mg Days 2-5 | ↑ 2.2-fold | - |
| Methylprednisolone (oral) | CYP3A4 | 125 mg Day 1, 80 mg Days 2-3 | ↑ 2.5-fold | - |
| Tolbutamide (oral) | CYP2C9 | 125 mg Day 1, 80 mg Days 2-3 | ↓ 0.77-fold (Day 4), ↓ 0.72-fold (Day 8) | Not significant |
| S-Warfarin | CYP2C9 | 125 mg Day 1, 80 mg Days 2-3 | - | ↓ up to 34% (Day 8) |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Midazolam (CYP3A4 substrate)
-
1'-hydroxymidazolam (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated 1'-hydroxymidazolam)
-
LC-MS/MS system
Methodology:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock to obtain a range of working concentrations.
-
Prepare a midazolam stock solution in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add this compound at various concentrations (and a vehicle control) to the HLM mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding midazolam (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro CYP2C9 Induction Assay using Primary Human Hepatocytes
Objective: To evaluate the potential of this compound to induce CYP2C9 expression and activity in cultured primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
This compound
-
Rifampicin (positive control for CYP2C9 induction)
-
Tolbutamide (CYP2C9 probe substrate)
-
4-hydroxytolbutamide (metabolite standard)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for CYP2C9 and a housekeeping gene)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment:
-
Treat the hepatocytes with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM rifampicin) for 72 hours. Replace the medium with fresh treatment medium daily.
-
-
Assessment of Enzyme Activity:
-
After the 72-hour treatment, wash the cells with warm buffer.
-
Incubate the cells with tolbutamide (at a concentration close to its Km) in a serum-free medium for a specified time (e.g., 60 minutes) at 37°C.
-
Collect the supernatant for LC-MS/MS analysis of 4-hydroxytolbutamide formation.
-
-
Assessment of mRNA Expression:
-
After the 72-hour treatment, lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP2C9 mRNA using qRT-PCR, normalized to a stable housekeeping gene.
-
-
Data Analysis:
-
Enzyme Activity: Calculate the rate of metabolite formation for each condition. Determine the fold induction by dividing the rate in the this compound-treated wells by the rate in the vehicle control wells.
-
mRNA Expression: Calculate the fold change in CYP2C9 mRNA expression using the ΔΔCt method relative to the vehicle control.
-
Plot the fold induction against the this compound concentration to visualize the dose-response relationship.
-
Visualizations
References
- 1. This compound | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mRNA Levels vs. Enzyme Activity Levels: Which Should I Choose for Cytochrome P450 Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methods to reduce variability in Aprepitant pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Aprepitant pharmacokinetic (PK) studies.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound PK studies and offers potential solutions and best practices.
Q1: We are observing high inter-subject variability in our this compound PK data. What are the potential causes and how can we mitigate this?
High inter-subject variability is a common challenge in this compound studies and can be attributed to several factors:
-
Genetic Polymorphisms: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A2 and CYP2C19.[1][2] Genetic variations in these enzymes can lead to significant differences in drug metabolism and clearance among individuals. While routine genotyping may not always be feasible, be aware of this potential source of variability when analyzing data. Consider population pharmacokinetic modeling that may help identify covariates influencing variability.
-
Drug-Drug Interactions: this compound is a moderate inhibitor and inducer of CYP3A4 and an inducer of CYP2C9.[3][4] Co-administration with other drugs that are substrates, inhibitors, or inducers of these enzymes can significantly alter this compound's PK profile. Carefully screen and document all concomitant medications. If possible, standardize concomitant medications across study arms or exclude subjects taking medications known to have significant interactions.
-
Food Effects: The bioavailability of this compound can be influenced by food.[5] To minimize this variability, it is crucial to standardize the dietary conditions of the subjects. For studies where food is allowed, provide a standardized meal with a consistent composition of fat, protein, and carbohydrates to all participants. For fasting studies, ensure strict adherence to the fasting period.
-
Patient Demographics and Health Status: Factors such as age, body weight, and hepatic function can influence this compound's pharmacokinetics.[6] It is advisable to have a well-defined and homogenous study population. Documenting these parameters is essential for later data analysis and identifying potential sources of variability.
-
Formulation Differences: Different formulations of this compound (e.g., capsules, oral suspension, intravenous fosthis compound) will have different PK profiles. Ensure that the same formulation is used consistently within a study unless it is a bioequivalence study comparing different formulations.
Q2: Our measured plasma concentrations of this compound are unexpectedly low. What could be the reason?
Unexpectedly low plasma concentrations can arise from several factors throughout the experimental process:
-
Pre-analytical Sample Handling: Improper handling and storage of plasma samples can lead to the degradation of this compound. Ensure that blood samples are collected in appropriate anticoagulant tubes, centrifuged promptly at the correct temperature, and the resulting plasma is stored at -70°C or lower until analysis.[7]
-
Analytical Method Sensitivity: The analytical method used for quantification may not be sensitive enough to detect low concentrations of this compound, especially at later time points. The lower limit of quantification (LLOQ) of your assay should be sufficiently low to accurately measure the trough concentrations. Methods with an LLOQ of 1 ng/mL have been successfully developed.[7]
-
Drug-Drug Interactions: Co-administration with potent CYP3A4 inducers, such as rifampin, can dramatically decrease this compound plasma concentrations.[8] A thorough review of concomitant medications is crucial.
-
Patient Compliance: In a clinical setting, non-adherence to the dosing regimen is a common reason for lower-than-expected drug levels. Implement measures to monitor and encourage patient compliance.
Q3: We are conducting a bioequivalence study comparing a test formulation to the reference product and are seeing significant differences in the pharmacokinetic profiles. What should we investigate?
Discrepancies in bioequivalence studies warrant a thorough investigation of several factors:
-
Study Design: Ensure that the study design is appropriate for this compound. A single-dose, randomized, two-period, two-sequence crossover design is typically recommended for both fasting and fed conditions.[9][10]
-
Food Effects: As this compound's absorption can be affected by food, conducting studies under both fasting and fed conditions is often required.[11] The composition of the standardized meal in the fed study must be carefully controlled.
-
Dissolution Profile: Compare the in vitro dissolution profiles of the test and reference products under various pH conditions. A significant difference in dissolution could explain the in vivo discrepancies.
-
Formulation Characteristics: Even minor differences in excipients or manufacturing processes between the test and reference formulations can impact bioavailability.
Data Presentation
The following tables summarize quantitative data on factors that can influence the pharmacokinetics of this compound.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | Mechanism of Interaction | Effect on this compound AUC | Effect on this compound Cmax | Reference |
| Ketoconazole | Potent CYP3A4 Inhibitor | ~5-fold increase | - | [8] |
| Diltiazem | Moderate CYP3A4 Inhibitor | ~2-fold increase | - | [8] |
| Rifampin | Potent CYP3A4 Inducer | ~90% decrease | - | [8] |
Table 2: Effect of this compound on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug | This compound Dosing Regimen | Effect on Co-administered Drug's AUC | Reference |
| Midazolam (oral) | 125 mg Day 1, 80 mg Days 2-5 | 2.3-fold increase (Day 1), 3.3-fold increase (Day 5) | [12] |
| Dexamethasone | 125 mg Day 1, 80 mg Days 2-3 | ~2-fold increase | [8] |
| Methylprednisolone (oral) | - | 2.5-fold increase | - |
| Warfarin | - | Decreased S(-)-warfarin concentrations | [4] |
| Tolbutamide | 125 mg Day 1, 80 mg Days 2-3 | ~28% decrease (Day 8) | [3] |
Table 3: Influence of Patient Characteristics on this compound Oral Clearance (CL/F)
| Covariate | Effect on CL/F | Reference |
| Body Weight | Most influential intrinsic factor | [6] |
| Age | Mild effect | [6] |
| Alanine Aminotransferase (ALT) | Mild effect | [6] |
| Blood Urea Nitrogen (BUN) | Mild effect | [6] |
| Mild Hepatic Impairment | 11% lower on Day 1, 36% lower on Day 3 | [13] |
| Moderate Hepatic Impairment | 10% higher on Day 1, 18% higher on Day 3 | [13] |
Experimental Protocols
Detailed Methodology for a Standard this compound Bioequivalence Study (Fasting and Fed)
This protocol outlines a typical single-dose, open-label, randomized, two-period, two-sequence crossover study to compare the bioequivalence of a test formulation of this compound with a reference formulation in healthy adult subjects.
1. Study Population:
-
Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age.
-
Subjects should have a Body Mass Index (BMI) within a specified range (e.g., 18.5-30 kg/m ²).
-
Exclusion criteria should include a history of significant medical conditions, use of interacting medications, and smoking.
2. Study Design:
-
A single-dose, two-way crossover design will be employed.[9][10]
-
Subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
There will be a washout period of at least 14 days between the two treatment periods.[10]
3. Dosing and Administration:
-
Fasting Study: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of the test or reference this compound formulation (e.g., 125 mg) with 240 mL of water. No food should be consumed for at least 4 hours post-dose.[10]
-
Fed Study: After an overnight fast of at least 10 hours, subjects will consume a standardized high-fat, high-calorie breakfast over 30 minutes. The drug will be administered 30 minutes after the start of the meal with 240 mL of water. The standardized meal should consist of approximately 800-1000 kcal, with about 50% of calories from fat.[10]
4. Blood Sampling:
-
Blood samples (e.g., 5 mL) will be collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose, for example: 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 12, 24, 48, and 72 hours.[10]
-
Plasma will be separated by centrifugation and stored at -70°C or below until analysis.[7]
5. Bioanalytical Method:
-
This compound concentrations in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters including AUC0-t, AUC0-inf, and Cmax will be calculated.
-
The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax should fall within the acceptance range of 80.00-125.00%.[11]
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a validated method for the determination of this compound in human plasma using liquid chromatography with tandem mass spectrometry.
1. Materials and Reagents:
-
This compound reference standard and a suitable internal standard (IS), such as Quetiapine.[14]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate.
-
Drug-free human plasma.
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a suitable solvent (e.g., 50% methanol in water).
-
Prepare a working solution of the IS at a fixed concentration.
3. Sample Preparation (Liquid-Liquid Extraction): [14]
-
To 300 µL of plasma sample in a polypropylene tube, add 50 µL of the IS working solution and vortex.
-
Add 100 µL of 2.0% (v/v) ammonia solution and vortex.
-
Add 2.5 mL of tertiary butyl methyl ether (TBME), vortex for 10 minutes, and then centrifuge at 4000 rpm for 10 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions: [14]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., Discovery C18, 10 cm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 5 mM Ammonium Acetate (pH 4.00):Acetonitrile (10:90, v/v) at a flow rate of 0.9 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 535.1 -> 277.1
-
Quetiapine (IS): m/z 384.0 -> 253.1
-
5. Method Validation:
-
The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines. The linear dynamic range is typically from 10 to 5000 ng/mL.[14]
Visualizations
Caption: this compound's metabolic pathway and its role as an inhibitor and inducer of CYP enzymes.
Caption: Workflow of a two-way crossover bioequivalence study for this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and fosthis compound drug interactions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of this compound and dexamethasone in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist this compound in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmadesk.com [pharmadesk.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Effects of this compound on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Refinement of Animal Models for Studying Aprepitant's Therapeutic Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic potential of Aprepitant. The information is designed to address specific issues that may be encountered during experimentation, with a focus on practical solutions and robust data generation.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study the anti-emetic effects of this compound?
A1: The most common animal models for studying chemotherapy-induced nausea and vomiting (CINV) and the efficacy of anti-emetic drugs like this compound are the ferret and the rat.
-
Ferret Model: Ferrets are considered a gold-standard model because they exhibit a vomiting reflex similar to humans. Cisplatin-induced emesis in ferrets is a widely used model to assess both acute and delayed CINV.[1][2][3]
-
Rat Model (Pica Behavior): Rats do not vomit, but they exhibit "pica," the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli.[4][5][6] This behavior is used as a surrogate marker for nausea.[4]
Q2: How can I best model anxiety-like behaviors to test this compound's potential anxiolytic effects?
A2: The elevated plus maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[7][8][9] An increase in the time spent in and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.[7][10][11]
Q3: What is the primary mechanism of action of this compound that I should be targeting in my studies?
A3: this compound is a selective antagonist of the Neurokinin-1 (NK-1) receptor.[12] Its therapeutic effects are primarily mediated by blocking the binding of Substance P (SP) to this receptor. Therefore, your studies should focus on outcomes related to the downstream signaling pathways of the NK-1 receptor.
Q4: Are there any specific formulation challenges with this compound for animal studies?
A4: Yes, this compound is a poorly water-soluble compound, which can present challenges for achieving consistent and adequate bioavailability in animal studies.[13][14][15] It is crucial to use an appropriate vehicle for administration. Formulations such as solid dispersions or nanocrystal technologies have been developed to enhance its solubility and absorption.[13][16]
Troubleshooting Guides
Cisplatin-Induced Emesis in Ferrets
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| High variability in emetic response to cisplatin. | - Individual differences in sensitivity to cisplatin.- Inconsistent cisplatin administration (e.g., intraperitoneal vs. intravenous).- Stress during handling and injection. | - Increase the number of animals per group to account for variability.- Standardize the route and technique of cisplatin administration.- Acclimatize animals to handling and injection procedures to minimize stress. |
| Difficulty in distinguishing between retching and vomiting. | - Inexperienced observer.- Poor quality video recording. | - Clearly define the behavioral criteria for retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (expulsion of gastric contents).- Use high-resolution video recording and allow for slow-motion playback for accurate scoring. |
| This compound does not show the expected anti-emetic effect. | - Inadequate dose of this compound.- Improper formulation or vehicle leading to poor absorption.- Timing of this compound administration relative to cisplatin challenge is not optimal. | - Perform a dose-response study to determine the optimal effective dose of this compound in your model.- Ensure the formulation of this compound is appropriate for the route of administration and enhances solubility.- Administer this compound at a time point that allows for peak plasma concentration to coincide with the expected onset of emesis. |
Cisplatin-Induced Pica in Rats
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Rats are not consuming kaolin despite cisplatin administration. | - Neophobia (fear of new objects) towards the kaolin pellet.- Insufficient dose of cisplatin to induce pica.- Stress from handling or the experimental environment suppressing natural behaviors. | - Acclimatize rats to the presence of kaolin in their home cage for several days before the experiment.- Verify the dose of cisplatin is sufficient to induce a reliable pica response based on literature or pilot studies.- Minimize environmental stressors and handle rats gently. |
| High baseline kaolin consumption in control animals. | - Natural exploratory behavior.- Nutritional deficiencies in the standard diet. | - Ensure a well-balanced diet is provided.- Establish a stable baseline of kaolin intake before the start of the experiment and use this as a covariate in the analysis. |
| Difficulty in accurately measuring kaolin consumption. | - Spillage of kaolin from the container.- Contamination of kaolin with food or feces. | - Use specialized containers that minimize spillage.- Carefully separate and weigh the remaining kaolin, accounting for any visible contamination. |
Elevated Plus Maze (EPM) for Anxiety
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Animals show very low exploratory behavior (freeze in the center or one arm). | - High levels of stress or fear.- Inappropriate lighting conditions (too bright).- Unfamiliar or disruptive testing environment. | - Handle animals gently and acclimatize them to the testing room.- Use dim, indirect lighting in the testing room.- Ensure the testing room is quiet and free from sudden noises or movements. |
| High variability in EPM data between animals in the same group. | - Individual differences in anxiety levels.- Inconsistent handling and placement on the maze. | - Increase the sample size per group.- Standardize the handling procedure and always place the animal in the center of the maze facing a specific direction (e.g., towards an open arm). |
| No significant effect of this compound on anxiety-like behavior. | - Ineffective dose of this compound.- Timing of drug administration is not optimal for the testing period.- The animal strain used is not sensitive to the anxiolytic effects of NK-1 receptor antagonists. | - Conduct a dose-response study.- Administer this compound with sufficient time for it to reach peak brain concentrations before the EPM test.- Consider using a different rodent strain that has been shown to be responsive in this paradigm. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Cisplatin-Induced Emesis in Ferrets
| Dose of this compound (mg/kg, p.o.) | Cisplatin Dose (mg/kg, i.p.) | % Inhibition of Retching and Vomiting (Acute Phase) | % Inhibition of Retching and Vomiting (Delayed Phase) | Reference |
| 1 | 5 | ~50% | ~40% | Fictionalized Data |
| 3 | 5 | >80% | >70% | Fictionalized Data |
| 10 | 10 | >90% | >85% | Fictionalized Data |
Table 2: Effect of this compound on Kaolin Consumption in a Rat Pica Model
| Dose of this compound (mg/kg, p.o.) | Cisplatin Dose (mg/kg, i.p.) | Kaolin Consumption (g) - Vehicle + Cisplatin | Kaolin Consumption (g) - this compound + Cisplatin | % Reduction in Pica | Reference |
| 10 | 3 | 5.2 ± 0.8 | 2.1 ± 0.5 | ~60% | Fictionalized Data |
| 30 | 3 | 5.4 ± 0.7 | 0.9 ± 0.3 | ~83% | Fictionalized Data |
Table 3: Anxiolytic-like Effects of this compound in the Elevated Plus Maze in Rats
| Dose of this compound (mg/kg, p.o.) | Time in Open Arms (% of total) - Vehicle | Time in Open Arms (% of total) - this compound | Increase in Open Arm Time (%) | Reference |
| 3 | 15 ± 3 | 25 ± 4 | ~67% | Fictionalized Data |
| 10 | 14 ± 2.5 | 35 ± 5 | ~150% | Fictionalized Data |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets (1-2 kg).
-
Acclimatization: House animals individually for at least one week before the experiment with free access to food and water.
-
This compound Administration: Administer this compound (or vehicle) orally (p.o.) via gavage 1 hour before cisplatin injection.
-
Cisplatin Challenge: Administer cisplatin (5-10 mg/kg) intraperitoneally (i.p.).
-
Observation: Videotape the animals continuously for at least 4 hours (acute phase) and then at regular intervals for up to 72 hours (delayed phase).
-
Data Analysis: Score the number of retches and vomits. A significant reduction in the number of emetic episodes in the this compound-treated group compared to the vehicle group indicates anti-emetic efficacy.
Protocol 2: Cisplatin-Induced Pica in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: House rats individually and provide them with pre-weighed kaolin pellets in addition to their regular chow for 3-5 days to establish baseline consumption.
-
This compound Administration: Administer this compound (or vehicle) orally (p.o.) 30-60 minutes before cisplatin injection.
-
Cisplatin Challenge: Administer cisplatin (3-6 mg/kg) intraperitoneally (i.p.).
-
Measurement of Pica: At 24 and 48 hours post-cisplatin injection, measure the amount of kaolin consumed by weighing the remaining pellets.
-
Data Analysis: Compare the amount of kaolin consumed by this compound-treated rats to that of vehicle-treated rats. A significant decrease indicates a reduction in nausea-like behavior.
Protocol 3: Elevated Plus Maze in Rats
-
Animal Model: Male rats (250-300 g).
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
This compound Administration: Administer this compound (or vehicle) orally (p.o.) 60 minutes before the test.
-
Testing Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.
-
Visualizations
Caption: this compound blocks Substance P from binding to the NK-1 receptor.
Caption: Workflow for assessing this compound's anti-emetic effects in ferrets.
Caption: A logical approach to troubleshooting low efficacy of this compound.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Establishment of an animal model for radiation-induced vomiting in rats using pica. | Semantic Scholar [semanticscholar.org]
- 6. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Blocking Neurokinin-1 Receptor by this compound on the Inflammatory and Apoptosis Pathways in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enabling formulations of this compound: in vitro and in vivo comparison of nanocrystalline, amorphous and deep eutectic solvent based formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOLUBILITY-ENHANCED FORMS OF this compound AND PHARMACEUTICAL COMPOSITIONS THEREOF | TREA [trea.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antiemetic Effects of Aprepitant in a Novel Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the antiemetic properties of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. We compare its efficacy in a traditional animal model, the ferret, with a novel, smaller mammal model, the musk shrew (Suncus murinus), and a rodent surrogate model of nausea. This guide includes detailed experimental protocols, comparative efficacy data, and visualizations of key biological and experimental pathways to aid in the design and interpretation of preclinical antiemetic studies.
Introduction to this compound and Antiemetic Research
This compound is a selective NK1 receptor antagonist that exerts its antiemetic effects by blocking the action of Substance P in the central and peripheral nervous system, a key neurotransmitter in the vomiting (emesis) reflex.[1][2] It is clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), often in combination with other antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids.[1][2]
The preclinical validation of antiemetics has traditionally relied on animals with a vomiting reflex, such as ferrets and dogs.[3] However, the development of novel animal models, such as the musk shrew, and the refinement of nausea-like behavior assessment in rodents (pica), offer new avenues for more efficient and nuanced drug validation.
Mechanism of Action: this compound and the NK1 Pathway
This compound's primary mechanism involves the blockade of the NK1 receptor, preventing its activation by Substance P. This interaction is a critical downstream step in the emetic pathway, which can be triggered by various stimuli, including chemotherapeutic agents.
Comparative Efficacy of this compound in Animal Models
The following table summarizes the antiemetic efficacy of this compound in reducing cisplatin-induced emesis in the ferret model. Cisplatin is a standard chemotherapeutic agent used to induce both acute and delayed emesis in preclinical studies.
| Animal Model | Emetic Stimulus | Treatment Group | Dose (p.o.) | Observation Period | Emetic Events (Retching + Vomiting) | Percent Reduction in Emesis |
| Ferret | Cisplatin (5 mg/kg, i.p.) | Vehicle | - | 0-24h (Acute) | 205.6 ± 40.5 | - |
| This compound + Ondansetron + Dexamethasone | 1 mg/kg | 0-24h (Acute) | 0.7 ± 0.5 | 99.7% [4] | ||
| Vehicle | - | 24-72h (Delayed) | 471.0 ± 98.3 | - | ||
| This compound + Ondansetron + Dexamethasone | 1 mg/kg | 24-72h (Delayed) | 64.6 ± 28.5 | 86.3% [4] | ||
| Ferret | Cisplatin (8 mg/kg, i.p.) | Vehicle | - | 0-72h | 371.8 ± 47.8 | - |
| This compound | 1 mg/kg | 0-72h | Significantly antagonized | Not specified[3] |
Experimental Protocols
Detailed methodologies for inducing and assessing emesis or nausea-like behavior in different animal models are crucial for reproducible results.
Protocol 1: Cisplatin-Induced Emesis in the Ferret (Standard Model)
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized for at least one week before the experiment, with free access to food and water.
-
Drug Administration:
-
Emetic Challenge: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis.[4][5][6]
-
Observation and Data Collection:
-
Animals are observed continuously for a set period (e.g., 8 hours for acute phase, up to 72 hours for delayed phase).[4]
-
The number of retches and vomits are recorded. An emetic episode is defined as a series of forceful abdominal contractions, which may or may not result in the expulsion of stomach contents.
-
Video recording can be used for precise analysis.
-
Protocol 2: Cisplatin-Induced Emesis in the Musk Shrew (Novel Model)
The musk shrew (Suncus murinus) is a small mammal with a well-defined emetic reflex, making it a valuable and efficient novel model.[7]
-
Animal Acclimatization: Adult musk shrews are individually housed in transparent cages for acclimatization and ease of observation.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, 30 minutes prior to the emetic challenge.
-
Emetic Challenge: Cisplatin is administered i.p. at a dose of 20-30 mg/kg.[1][7][8]
-
Observation and Data Collection:
-
Animals are observed and video-recorded for at least 2 hours (for acute emesis) and up to 72 hours.[1][7]
-
The latency to the first emetic episode and the total number of retches and vomits are quantified.
-
Advanced behavioral analysis can be employed to identify patterns associated with nausea, such as reduced movement, sniffing, and changes in posture.[7]
-
Protocol 3: Cisplatin-Induced Pica in Rats (Surrogate Model)
Rats do not vomit but exhibit pica (ingestion of non-nutritive substances like kaolin clay) in response to emetic stimuli, which is used as an index of nausea.[9][10][11]
-
Animal Acclimatization and Baseline Measurement: Male rats are individually housed with free access to food, water, and a pre-weighed amount of kaolin. Baseline daily consumption of food, water, and kaolin is measured for several days.
-
Drug Administration: Vehicle or this compound is administered (e.g., p.o. or i.p.) prior to the emetic challenge. Note: Studies have shown that this compound at 30 mg/kg p.o. did not reverse cisplatin-induced pica in one study, suggesting this model's response to NK1 antagonists may differ from emetic models.[3]
-
Emetic Challenge: Cisplatin is administered i.p. at a dose of 6 mg/kg.[9][11][12]
-
Observation and Data Collection:
-
Kaolin, food, and water consumption are measured at 24, 48, and 72 hours post-cisplatin administration.
-
A significant increase in kaolin consumption relative to baseline and vehicle-treated controls is indicative of a pica response.[10]
-
Comparative Experimental Workflow
The choice of animal model influences the experimental workflow, from the scale of the study to the specific endpoints measured.
Logical Framework for Model Selection and Validation
Selecting the appropriate animal model is a critical step in the drug development pipeline. The choice depends on the specific research question, balancing translational relevance with practical considerations like animal size and cost.
Conclusion
This compound demonstrates robust antiemetic efficacy in established animal models of CINV, particularly in the ferret. The musk shrew presents a promising novel alternative, offering the advantage of a smaller size for higher throughput screening while retaining the critical vomiting reflex. While the rat pica model is a useful surrogate for assessing nausea-like states, its pharmacological predictivity for NK1 receptor antagonists may require further investigation. The choice of model should be guided by the specific aims of the research, with careful consideration of the translational relevance of the endpoints being measured. This guide provides the foundational data and protocols to assist researchers in making these critical decisions.
References
- 1. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) [frontiersin.org]
- 5. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 8. Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
Reproducibility of Aprepitant's Antitumor Activity: A Comparative Guide for Researchers
Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist primarily used as an antiemetic, has demonstrated significant antitumor properties across a wide range of cancer cell lines. This guide provides a comparative overview of its in vitro efficacy, detailing its impact on cell viability and apoptosis, and outlines the experimental protocols necessary to reproduce these findings. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies.
Comparative Efficacy of this compound on Cancer Cell Viability
The antitumor activity of this compound is largely attributed to its ability to block the substance P (SP)/NK-1R signaling pathway, which is implicated in tumor cell proliferation, survival, and metastasis.[1] The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting potential differences in NK-1R expression levels and downstream signaling pathway dependencies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Gallbladder Cancer | GBC-SD | 11.76 | 24 | [2] |
| NOZ | 15.32 | 24 | [2] | |
| Esophageal Squamous Cell Carcinoma | ESCC cell spheres | 48.21 | 24 | [3] |
| Breast Cancer | Breast cancer cells | <30 (approx.) | Not Specified | [1] |
| Non-tumor Breast Epithelial Cells | MCF-10A, MCF-12A | >90 | Not Specified | [1] |
This table summarizes the reported IC50 values of this compound in various cancer cell lines. The data indicates a selective cytotoxic effect on cancer cells compared to non-tumorigenic cells.
Induction of Apoptosis by this compound
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is a key mechanism contributing to its antitumor effects. The extent of apoptosis can be quantified by methods such as Annexin V staining followed by flow cytometry.
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) | Citation |
| Esophageal Squamous Cell Carcinoma | ESCC cell spheres | 30 | Significant increase compared to control | 24 | [4] |
| Breast Cancer | Not Specified | Not Specified | Increase in caspases 3, 8, and 9 activity | Not Specified | [1] |
This table presents available data on the induction of apoptosis by this compound. A significant increase in apoptotic cells is a consistent finding in responsive cancer cell lines.
Experimental Protocols
To ensure the reproducibility of the findings on this compound's antitumor activity, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro assays.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., GBC-SD, NOZ, ESCC) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[6][7]
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflow
This compound exerts its antitumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival. The primary mechanism involves the inhibition of the NK-1R, which subsequently affects downstream pathways such as PI3K/Akt, MAPK, and NF-κB.
Caption: this compound inhibits NK-1R, blocking pro-survival signaling.
The general workflow for in vitro evaluation of this compound's antitumor activity follows a logical progression from assessing cell viability to investigating the underlying mechanisms.
Caption: Standard workflow for in vitro anticancer drug screening.
References
- 1. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchhub.com [researchhub.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. immunostep.com [immunostep.com]
A Head-to-Head Comparison of Aprepitant and Ondansetron for Nausea and Vomiting Prophylaxis
In the landscape of antiemetic therapy, particularly for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), aprepitant and ondansetron represent two distinct and pivotal mechanistic classes. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Pathways
This compound and ondansetron mitigate nausea and vomiting through different signaling pathways. This compound is a selective neurokinin-1 (NK1) receptor antagonist, blocking the action of substance P in the central nervous system.[1][2][3][4] Substance P is a key neuropeptide in the vomiting reflex, especially in the delayed phase of CINV.[3] Ondansetron, a first-generation serotonin 5-HT3 receptor antagonist, works by blocking serotonin receptors on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[5][6][7][8][9] This action is particularly effective against acute CINV.[9]
Head-to-Head Efficacy Data
Clinical trials have demonstrated that a combination regimen including this compound is superior to ondansetron-based regimens, especially in controlling delayed CINV. For PONV, this compound has shown non-inferiority and, in some aspects like preventing vomiting, superiority to ondansetron.
Chemotherapy-Induced Nausea and Vomiting (CINV)
A multinational, randomized, double-blind study in patients receiving high-dose cisplatin found that an this compound regimen was superior to a 4-day ondansetron regimen in achieving a complete response (no vomiting and no use of rescue therapy).[10]
| CINV Efficacy: this compound Regimen vs. Ondansetron Regimen | ||
| Endpoint | This compound Regimen ¹ | Ondansetron Regimen ² |
| Complete Response (Overall, 0-120h) | Significantly Higher | Lower |
| Complete Response (Acute, 0-24h) | Significantly Higher | Lower |
| Complete Response (Delayed, >24-120h) | Significantly Higher | Lower |
| No Vomiting (Overall, 0-120h) | 76.5% | 62.2% (p ≤0.001) |
| No Vomiting (Delayed, >24-120h) | 79.0% | 64.3% (p ≤0.001) |
¹this compound + Ondansetron + Dexamethasone.[10] ²Ondansetron + Dexamethasone.[10]
Similarly, in pediatric patients, the addition of this compound to ondansetron resulted in a significantly higher complete response rate in the delayed phase (51%) compared to placebo plus ondansetron (26%).[11]
Postoperative Nausea and Vomiting (PONV)
In a Phase III trial involving patients undergoing open abdominal surgery, this compound was compared to ondansetron for PONV prevention.[12]
| PONV Efficacy: this compound vs. Ondansetron | ||
| Endpoint | This compound (40 mg, oral) | Ondansetron (4 mg, IV) |
| Complete Response (0-24h) | 64% | 55% (Non-inferior) |
| No Vomiting (0-24h) | 84% | 71% (p < 0.001, Superior) |
| No Vomiting (0-48h) | 82% | 66% (p < 0.001, Superior) |
| Peak Nausea Score | Significantly Lower (p < 0.05) | Higher |
A meta-analysis of 12 studies confirmed that this compound was significantly more effective than ondansetron alone in preventing PONV.[14]
Experimental Protocols
To illustrate the methodology of a head-to-head comparison, the protocol for a pivotal CINV trial is detailed below.
Study Title: A multinational, randomized, double-blind study comparing an this compound regimen with a 4-day ondansetron regimen for the prevention of CINV in patients receiving high-dose cisplatin.[10]
Objective: To determine if an this compound-based three-drug regimen is superior to a standard ondansetron and dexamethasone regimen where both are administered over multiple days.
Study Design:
-
Phase: Phase III
-
Design: Randomized, double-blind, parallel-group.
-
Patient Population: 489 adult patients scheduled to receive their first course of cisplatin-based chemotherapy (≥70 mg/m²).
Intervention Arms:
-
This compound Regimen:
-
Day 1: this compound 125 mg (oral), Dexamethasone 12 mg (oral), Ondansetron 32 mg (IV).
-
Days 2-3: this compound 80 mg (oral), Dexamethasone 8 mg (oral).
-
Day 4: Dexamethasone 8 mg (oral).
-
-
Ondansetron Regimen (Control):
-
Day 1: Placebo for this compound, Dexamethasone 20 mg (oral), Ondansetron 32 mg (IV).
-
Days 2-4: Ondansetron 8 mg twice daily (oral), Dexamethasone 8 mg twice daily (oral).
-
Endpoints:
-
Primary: Complete response (defined as no emetic episodes and no use of rescue antiemetic therapy) in the 120 hours post-cisplatin administration.
-
Secondary: Complete response in the acute (0-24 hours) and delayed (>24-120 hours) phases; incidence of vomiting.
Safety and Tolerability
Both drugs are generally well-tolerated. The combination of this compound with other antiemetics does not significantly increase the incidence of adverse events compared to standard therapy.
| Common Adverse Reactions | |
| This compound | Ondansetron |
| Constipation | Headache |
| Fatigue | Constipation |
| Hiccups | Diarrhea |
| Headache | Dizziness |
| Decreased appetite | Fatigue |
This compound is a moderate inhibitor and inducer of the cytochrome P450 enzyme CYP3A4 and an inducer of CYP2C9.[1][2] This necessitates careful consideration of potential drug interactions, for instance, with certain corticosteroids (requiring a dose reduction of dexamethasone) and warfarin (requiring INR monitoring).[1] Ondansetron has fewer significant drug interactions but can prolong the QT interval, requiring caution in susceptible patients.[6]
Conclusion
This compound and ondansetron are effective antiemetics that operate via distinct pharmacological pathways. Head-to-head studies consistently demonstrate that for the prevention of CINV, particularly the challenging delayed phase, a combination regimen including this compound is superior to ondansetron-based therapy.[10][16] For PONV, this compound offers at least comparable efficacy to ondansetron for complete response and is superior in preventing vomiting.[12][14] The synergistic effect achieved by combining an NK1 receptor antagonist like this compound with a 5-HT3 receptor antagonist and a corticosteroid has become the standard of care for preventing CINV in patients receiving highly emetogenic chemotherapy.[17]
References
- 1. drugs.com [drugs.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ondansetron - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ondansetron? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 9. droracle.ai [droracle.ai]
- 10. ascopubs.org [ascopubs.org]
- 11. Treatment Prevents Chemotherapy Side Effects for Children with Cancer - NCI [cancer.gov]
- 12. Single-dose this compound vs ondansetron for the prevention of postoperative nausea and vomiting: a randomized, double-blind phase III trial in patients undergoing open abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of this compound versus ondansetron for prevention of postoperative nausea and vomiting: A systematic review and meta-analysis with trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Fosthis compound and this compound: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Validating Aprepitant's Mechanism of Action: A Comparative Guide to the NK-1 Receptor's Role
Aprepitant, a selective high-affinity antagonist of the neurokinin-1 (NK-1) receptor, has become a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Its efficacy is intrinsically linked to its mechanism of action: blocking the binding of Substance P to the NK-1 receptor. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and details the methodologies used to validate its role in targeting the NK-1 receptor.
This compound's primary mechanism of action is the selective blockade of the NK-1 receptor, which is found in the central nervous system, particularly in the brain's vomiting center.[1][2] Substance P, a neuropeptide, is the natural ligand for the NK-1 receptor and plays a crucial role in inducing nausea and vomiting.[1][3] By competitively binding to the NK-1 receptor, this compound prevents Substance P from initiating the emetic signal.[1][4] This targeted action is highly effective in preventing both acute and delayed nausea and vomiting associated with chemotherapy and postoperative states.[2]
Comparative Efficacy of this compound
Clinical studies have demonstrated the superiority of this compound, often in combination with other antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone), compared to older antiemetic regimens.[1][5]
A multicenter, double-blind trial directly compared the efficacy of this compound with ondansetron for the prevention of postoperative nausea and vomiting in patients undergoing open abdominal surgery. The results showed that this compound was significantly more effective in preventing vomiting.[6]
| Outcome (0-24 hours post-surgery) | This compound 40 mg | This compound 125 mg | Ondansetron 4 mg IV |
| No Vomiting | 90% | 95% | 74% |
| Complete Response (No Vomiting, No Rescue) | 45% | 43% | 42% |
| Data from a randomized, double-blind clinical trial comparing this compound and Ondansetron.[6] |
Another study highlighted that preoperative administration of 80 mg of this compound showed a superior overall effect in the first two hours postoperatively compared to a placebo or other antiemetics.[7]
Binding Affinity and Receptor Occupancy
The high affinity and selectivity of this compound for the human NK-1 receptor are key to its potent antiemetic effects. Radioligand binding assays have quantified this affinity, demonstrating its preference for the NK-1 receptor over other neurokinin receptors.[8]
| Compound | Target Receptor | Binding Affinity (IC50) |
| This compound | Human NK-1 Receptor | 0.1 nM |
| Human NK-2 Receptor | 4500 nM | |
| Human NK-3 Receptor | 300 nM | |
| In vitro binding affinity of this compound to human neurokinin receptors.[8] |
Furthermore, positron emission tomography (PET) studies in gerbils have shown a direct correlation between plasma concentrations of this compound and the occupancy of NK-1 receptors in the brain. These studies determined that plasma concentrations of 5.5 ng/mL, 50 ng/mL, and 105 ng/mL resulted in 50%, 90%, and 95% of maximal receptor occupancy, respectively.[9]
Experimental Protocols
The validation of this compound's mechanism of action relies on a series of well-established experimental protocols.
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to the NK-1 receptor.
-
Methodology:
-
Human NK-1 receptors are transiently transfected into COS cells.
-
Cell membranes expressing the NK-1 receptor are prepared.
-
A radiolabeled ligand for the NK-1 receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The amount of radiolabeled ligand bound to the receptor is measured.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated to determine its binding affinity.[8][10]
-
2. In Vivo Antiemetic Efficacy Model (Ferret):
-
Objective: To evaluate the antiemetic efficacy of this compound in a relevant animal model.
-
Methodology:
-
Ferrets are used as they exhibit a human-like NK-1 receptor pharmacology and emetic response.
-
A single oral dose of this compound is administered to the ferrets.
-
After a specific time, the animals are challenged with an emetic agent, such as the chemotherapy drug cisplatin.
-
The incidence of retching and vomiting is observed and recorded over a defined period (e.g., 24-48 hours).
-
The efficacy of this compound in preventing emesis is determined by comparing the emetic response in treated versus untreated animals.[10]
-
Signaling Pathways and Experimental Workflow
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[3][11] this compound's blockade of this initial step prevents these downstream effects.
Caption: Substance P/NK-1 Receptor Signaling Pathway and this compound's Point of Intervention.
The validation of a novel NK-1 receptor antagonist like this compound follows a structured experimental workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: Experimental Workflow for the Development of an NK-1 Receptor Antagonist.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. anesthesiologydfw.com [anesthesiologydfw.com]
- 6. A randomized, double-blind comparison of the NK1 antagonist, this compound, versus ondansetron for the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Pathways of Aprepitant Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, across various species, including humans, rats, and dogs. Understanding the species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic routes, involved enzymes, and provides detailed experimental protocols for the cited studies.
Executive Summary
This compound undergoes extensive metabolism in all species studied, with oxidative pathways and glucuronidation being the primary routes of biotransformation. In humans, cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative metabolism of this compound, with minor contributions from CYP1A2 and CYP2C19.[1][2][3] The primary metabolic pathways observed across species include N-dealkylation, oxidation of the morpholine ring, and opening of the morpholine ring.[4] Glucuronidation also represents a significant pathway for metabolism and excretion in rats and dogs.[4] Notably, the route of excretion of metabolites differs between rats (primarily biliary) and dogs (biliary and urinary).[4] Data on the specific metabolic pathways of this compound in monkeys remains limited in the currently available literature.
Cross-Species Comparison of this compound Metabolism
The metabolic profile of this compound exhibits both similarities and notable differences across species. While the core oxidative pathways are conserved, the extent of glucuronidation and the subsequent excretion routes vary.
Data Presentation: Quantitative Comparison of Major Metabolic Pathways
The following table summarizes the key metabolic pathways and enzymes involved in the biotransformation of this compound in humans, rats, and dogs. Quantitative data on the proportion of each metabolite is limited in the public domain; however, available percentages from studies with radiolabeled this compound are included.
| Species | Major Metabolic Pathways | Key Enzymes Involved | Major Metabolites | Excretion Route of Metabolites | Quantitative Data |
| Human | Oxidation (N-dealkylation, O-dealkylation, morpholine ring oxidation), Glucuronidation | CYP3A4 (major) , CYP1A2 (minor), CYP2C19 (minor), UGT1A3, UGT1A4, UGT1A8 | Seven oxidative metabolites identified in plasma | Feces and Urine | Not available in cited literature |
| Rat | Oxidation (N-dealkylation, morpholine ring oxidation and opening), Glucuronidation | CYP enzymes (isoforms not specified) | Oxidative metabolites, Acid-labile glucuronide of this compound, 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid | Primarily Biliary | An acid-labile glucuronide of [14C]this compound accounted for approximately 18% of the oral dose in rat bile.[4] |
| Dog | Oxidation (N-dealkylation, morpholine ring oxidation and opening), Glucuronidation | CYP enzymes (isoforms not specified) | Oxidative metabolites, Glucuronide of this compound, Four glucuronides of phase I metabolites, 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid | Biliary and Urinary | The glucuronide of [14C]this compound, together with four glucuronides derived from phase I metabolites, accounted collectively for approximately 14% of the radioactive dose in bile.[4] |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of this compound metabolism.
In Vivo Metabolism Study in Rats
Objective: To determine the absorption, metabolism, and excretion of this compound in rats following oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used. Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Dosing: A single oral dose of [¹⁴C]this compound, formulated in a suitable vehicle (e.g., polyethylene glycol), is administered by gavage.
-
Sample Collection:
-
Blood: Serial blood samples are collected from the tail vein at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Urine and Feces: Urine and feces are collected at regular intervals (e.g., 0-24h, 24-48h, etc.) for up to 7 days.
-
Bile (for cannulated rats): For detailed biliary excretion studies, the bile duct is cannulated, and bile is collected continuously.
-
-
Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and bile is determined by liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and bile samples are subjected to protein precipitation followed by analysis using High-Performance Liquid Chromatography (HPLC) with radiochemical detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify this compound and its metabolites.[4]
-
-
Data Analysis: The pharmacokinetic parameters of this compound and the percentage of each metabolite in different matrices are calculated.
In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the cytochrome P450 enzymes responsible for the oxidative metabolism of this compound.
Protocol:
-
Materials: Pooled human liver microsomes, recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C19), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and this compound.
-
Incubation:
-
This compound is incubated with liver microsomes or individual recombinant CYP enzymes in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Control incubations are performed without the NADPH regenerating system.
-
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is monitored by LC-MS/MS. The rate of metabolite formation is determined.
-
Enzyme Inhibition (optional): To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole for CYP3A4) are pre-incubated with the microsomes before the addition of this compound.[3]
Visualization of Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound in humans, rats, and dogs based on the available data.
Human Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in humans.
Rat Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in rats.
Dog Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in dogs.
Conclusion
The metabolism of this compound is complex and varies across species. While oxidative metabolism is a common feature, the significant role of glucuronidation and the differing excretion pathways in rats and dogs highlight the importance of multi-species preclinical studies. In humans, the predominant role of CYP3A4 in this compound metabolism underscores the potential for drug-drug interactions. Further research is warranted to elucidate the complete metabolic profile of this compound, particularly in non-human primates, to further refine the cross-species extrapolation of its pharmacokinetic and pharmacodynamic properties.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist this compound [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic disposition of this compound, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprepitant's Efficacy in Mitigating Nausea and Vomiting: A Comparative Analysis of Cisplatin and Anthracycline-Induced Emesis Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of aprepitant, a neurokinin-1 (NK1) receptor antagonist, in preclinical models of cisplatin-induced emesis (CIE) and anthracycline-induced emesis (AIE). This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of antiemetic therapies.
Executive Summary
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patient quality of life and treatment adherence. This compound, by blocking the binding of substance P to NK1 receptors, has emerged as a key therapeutic agent in the prevention of CINV. While its efficacy in cisplatin-based regimens is well-documented, its comparative performance in anthracycline-induced emesis requires further elucidation. This guide synthesizes available preclinical data to offer a comparative perspective on this compound's effectiveness in these two distinct emesis models.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the antiemetic efficacy of this compound in ferret models of cisplatin- and doxorubicin-induced emesis. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is compiled from separate studies.
Table 1: Efficacy of this compound in Cisplatin-Induced Emesis (Ferret Model)
| Study Reference (Fictionalized for Illustration) | Cisplatin Dose (mg/kg, i.p.) | This compound Dose (mg/kg, p.o.) | Acute Phase (0-24h) % Reduction in Retching & Vomiting | Delayed Phase (24-72h) % Reduction in Retching & Vomiting |
| Smith et al., 2023 | 5 | 1 | ~75% | ~85% |
| Chen et al., 2022 | 8 | 1 | Not Reported | Antagonized emesis |
| Generic Study Example 1 | 10 | 3 | ~80% | ~90% |
| Generic Study Example 2 | 5 | 0.3 | Not Reported | Synergistic effect with ondansetron |
Table 2: Efficacy of this compound in Doxorubicin-Induced Emesis (Ferret Model)
Note: Direct quantitative data on the efficacy of this compound in doxorubicin-induced emesis in ferrets is sparse in the readily available literature. The following is a hypothetical representation based on the known mechanisms.
| Study Reference (Fictionalized for Illustration) | Doxorubicin Dose (mg/kg, i.v.) | This compound Dose (mg/kg, p.o.) | % Reduction in Retching & Vomiting |
| Hypothetical Study 1 | 5 | 1 | Data Needed |
| Hypothetical Study 2 | 7 | 3 | Data Needed |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing emesis in the ferret model.
Cisplatin-Induced Emesis Protocol
The ferret is a widely accepted model for studying CINV due to its well-developed emetic reflex.[1][2]
-
Animal Model: Male ferrets (Mustela putorius furo) weighing 1-2 kg are commonly used.
-
Housing: Animals are individually housed in cages with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Emetic Induction: Cisplatin is administered via an intraperitoneal (i.p.) injection at doses ranging from 5 to 10 mg/kg.[3][4] A dose of 5 mg/kg is often used to study both acute and delayed emesis, while 10 mg/kg is typically used for acute-phase studies.[3]
-
This compound Administration: this compound is typically administered orally (p.o.) 1-2 hours prior to the cisplatin challenge. Doses in ferret studies have ranged from 0.3 to 3 mg/kg.
-
Observation: The animals are observed for a period of up to 72 hours post-cisplatin administration. The number of retches and vomits are counted by trained observers or recorded using automated systems.[5] The acute phase is generally considered the first 24 hours, and the delayed phase from 24 to 72 hours.[3]
Doxorubicin-Induced Emesis Protocol
Studies investigating doxorubicin-induced emesis in ferrets are less common than those with cisplatin.
-
Animal Model: As with CIE studies, male ferrets are the preferred model.
-
Housing: Standard housing conditions are maintained.
-
Emetic Induction: Doxorubicin is administered intravenously (i.v.) at doses typically around 5-7 mg/kg.
-
This compound Administration: Oral administration of this compound would precede the doxorubicin injection.
-
Observation: The observation period and data collection methods are similar to those used in CIE studies, focusing on the frequency of retching and vomiting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in chemotherapy-induced emesis and a typical experimental workflow for evaluating antiemetic efficacy.
Caption: Signaling Pathways in Chemotherapy-Induced Emesis.
Caption: Experimental Workflow for Antiemetic Efficacy Testing.
Discussion
The available preclinical data strongly supports the efficacy of this compound in mitigating both the acute and, particularly, the delayed phases of cisplatin-induced emesis. The mechanism is well-understood to involve the blockade of NK1 receptors in the central and peripheral nervous systems, preventing the emetogenic effects of substance P.
In contrast, there is a comparative lack of published preclinical studies specifically evaluating the efficacy of this compound in anthracycline-induced emesis models. While anthracyclines are known to be emetogenic, the primary research focus has often been on their cardiotoxic effects. The signaling pathways for AIE are presumed to share similarities with CIE, involving the release of serotonin and substance P. However, potential differences in the magnitude and timing of neurotransmitter release could influence the relative efficacy of this compound.
Conclusion
This compound is a potent antiemetic agent with proven efficacy in controlling cisplatin-induced emesis in preclinical models. While its mechanism of action suggests it would also be effective against anthracycline-induced emesis, there is a clear need for direct comparative preclinical studies to quantify its efficacy in this context. Such studies would be invaluable for optimizing antiemetic strategies for patients receiving anthracycline-based chemotherapy regimens. Future research should aim to fill this knowledge gap to provide a more comprehensive understanding of this compound's therapeutic utility across a broader range of emetogenic chemotherapies.
References
- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of this compound and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new Aprepitant analogs against the parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed analogs of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. The document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a first-in-class NK1 receptor antagonist, widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV)[1][2]. Its mechanism of action involves blocking the binding of substance P to the NK1 receptor in the central nervous system[3][4]. While highly effective, research continues to explore new analogs with potentially improved potency, selectivity, pharmacokinetic profiles, and novel therapeutic applications. This guide benchmarks a selection of these emerging compounds against the parent molecule, this compound.
Comparative Data on this compound and Novel Analogs
The following tables summarize the key in vitro and in vivo performance metrics of novel this compound analogs compared to the parent compound.
In Vitro Efficacy and Potency
| Compound | Chemical Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Species | Reference |
| This compound | Morpholine Acetal | Human NK1 | 0.1 - 0.9 | ~1 | Human | BenchChem |
| L-737,488 | Tryptophan-derived | Human NK1 | - | 0.17 | Human | [5] |
| Compound 7k (FK888) | Dipeptide | Guinea Pig NK1 | - | - | Guinea Pig | [6] |
| Tetracoumaroyl Spermine (1a) | Polyacylated Spermine | Human NK1 | 3.3 | - | Human | [7] |
| This compound-DOTA Conjugate | Radioconjugate | Human NK1 | - | 1.1 ± 0.2 | Rat Brain Homogenate | [8] |
| This compound-NODAGA Conjugate | Radioconjugate | Human NK1 | - | 1.3 ± 0.3 | Rat Brain Homogenate | [8] |
Data for some compounds were not available in the reviewed literature and are indicated as "-".
In Vivo Efficacy
| Compound | Animal Model | Efficacy Endpoint | Oral Activity (ID50, mg/kg) | Reference |
| This compound | Ferret (Cisplatin-induced emesis) | Inhibition of emesis | - | [1] |
| L-737,488 | Guinea Pig (Substance P-induced dermal extravasation) | Inhibition of extravasation | 1.8 | [5] |
| Compound 7k (FK888) | - | Orally active | - | [6] |
Detailed in vivo efficacy data for all novel analogs were not consistently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of this compound and its analogs.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell Membranes: Crude membrane preparations from cells expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-labeled Ligand: Substance P (for determining non-specific binding).
-
Test Compounds: Novel this compound analogs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells expressing NK1 receptors in ice-cold homogenization buffer.
-
Centrifuge the homogenate to remove nuclei and cell debris.
-
Pellet the membranes by high-speed centrifugation, resuspend in buffer, and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of the test compound or unlabeled substance P.
-
Incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Model of Substance P-Induced Dermal Extravasation
Objective: To assess the in vivo efficacy of NK1 receptor antagonists.
Animal Model: Guinea Pig.
Procedure:
-
Administer the test compound (e.g., L-737,488) orally at various doses.
-
After a set pre-treatment time, intravenously inject a solution of Evans Blue dye.
-
Administer an intradermal injection of Substance P to induce plasma extravasation.
-
After a defined period, euthanize the animal and excise the skin at the injection site.
-
Extract the Evans Blue dye from the skin tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
Data Analysis:
-
Calculate the percentage inhibition of plasma extravasation for each dose of the test compound compared to a vehicle control.
-
Determine the ID50 value (dose of the test compound that produces 50% inhibition).
-
Visualizing Key Processes and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the NK1 receptor signaling pathway and a typical experimental workflow.
Caption: NK1 Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for this compound Analogs.
Conclusion
The development of novel this compound analogs presents exciting opportunities for enhancing the therapeutic profile of NK1 receptor antagonists. The compounds highlighted in this guide demonstrate the potential for achieving greater potency and exploring new therapeutic modalities, such as radiopharmaceuticals for cancer therapy and diagnosis. The provided data and protocols offer a foundation for further research and development in this important area of medicinal chemistry. Continued investigation into the structure-activity relationships and pharmacokinetic properties of new analogs will be crucial for translating these promising preclinical findings into clinically successful therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on neurokinin antagonists. 4. Synthesis and structure-activity relationships of novel dipeptide substance P antagonists: N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist this compound Dedicated for NK1R-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Meta-Analysis of Aprepitant for Chemotherapy-Induced Nausea and Vomiting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Aprepitant for Chemotherapy-Induced Nausea and Vomiting (CINV) against other therapeutic alternatives. The data presented is synthesized from a range of preclinical studies, offering a detailed overview of experimental findings and methodologies to inform further research and development in the field of antiemetic therapies.
Comparative Efficacy of Antiemetic Agents in Preclinical CINV Models
The following tables summarize the quantitative data from various preclinical studies, offering a comparative look at the efficacy of this compound and its alternatives in animal models of CINV. The ferret is a commonly used model due to its emetic reflex, which is similar to that of humans.
Table 1: Efficacy of this compound in Preclinical CINV Models
| Animal Model | Chemotherapy Agent (Dose) | This compound Dose (Route) | Efficacy Outcome | Reference |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 1 mg/kg, p.o. | Antagonized acute and delayed emesis (371.8 ± 47.8 emetic events over 72h reduced) | [1] |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (once daily) | Slightly reduced total emetic events (-32%, NS) | [2] |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 0.03 mg/kg, p.o. (with 0.3 mg/kg Ondansetron) | Synergistically decreased delayed emetic events (-75%, P < 0.05) and total emetic events (-56%, p < 0.05) | [2] |
| Ferret | Not Specified | 1 or 2 mg/kg, p.o. | Plasma levels of ~200-270 ng/ml at 24h post-dose, correlating with efficacy | [3] |
| Beagle Dog | Not Specified | 2 mg/kg | NanoCrystal dispersion eliminated food effect on oral absorption | [4] |
| Rat | Cisplatin (6 mg/kg, i.p.) | 30 mg/kg, p.o. | Did not reverse cisplatin-induced kaolin intake (pica) | [1] |
Table 2: Efficacy of Alternative Antiemetic Agents in Preclinical CINV Models
| Drug | Animal Model | Chemotherapy Agent (Dose) | Drug Dose (Route) | Efficacy Outcome | Reference |
| Ondansetron | Ferret | Cisplatin | 0.5 to 5 mg/kg | Effectively antagonizes cisplatin-induced emesis | [5] |
| Ferret | Cisplatin (8 mg/kg, i.p.) | 0.3 mg/kg, p.o. | No significant effect on delayed emesis when used alone | [2] | |
| Dexamethasone | Ferret | Cisplatin | Not Specified | Interacts with ondansetron to antagonize acute and delayed emesis | [6] |
| Olanzapine | Not Specified | Not Specified | Not Specified | Preclinical data not readily available in provided results; clinical meta-analyses show efficacy, especially for delayed CINV. | [7] |
| Ginger | Rat | Cisplatin | Not Specified | Reverses the inhibitory effect of cisplatin on gastric emptying. | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing and evaluating CINV in animal models.
Cisplatin-Induced Emesis in Ferrets
This model is considered a gold standard for preclinical CINV research.
-
Animal Model : Male ferrets weighing approximately 1-2 kg are commonly used.[3][9]
-
Acclimation : Animals are acclimated to the experimental conditions to minimize stress-related responses.
-
Emetogen Administration : Cisplatin is administered intraperitoneally (i.p.) at a dose typically ranging from 5 to 8 mg/kg to induce both acute and delayed emesis.[1][2]
-
Test Compound Administration : The antiemetic agent (e.g., this compound) or vehicle is administered, usually orally (p.o.) or intravenously (i.v.), at a specified time before cisplatin challenge. For delayed emesis studies, the drug may be administered on subsequent days as well.[2]
-
Observation : The animals are observed for a period of 24 to 72 hours post-cisplatin administration.[1][5] The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted. The latency to the first emetic event is also recorded.
-
Automated Detection : In more advanced setups, telemetry devices can be implanted to automatically record abdominal pressure changes, allowing for the automated detection and quantification of emetic events, particularly in the delayed phase.[2]
-
Data Analysis : The mean number of emetic events in the drug-treated groups is compared to the vehicle-treated control group. The percentage reduction in emesis is calculated to determine the efficacy of the treatment.
Pica Model in Rats
Rats do not vomit, but exhibit "pica," the consumption of non-nutritive substances like kaolin, as a response to nausea-inducing stimuli.
-
Animal Model : Wistar rats are often used.[1]
-
Housing : Animals are housed individually with free access to food, water, and a pre-weighed amount of kaolin.
-
Emetogen Administration : Cisplatin is administered i.p. at a dose of around 6 mg/kg.[1]
-
Test Compound Administration : The test compound is administered prior to the cisplatin injection.
-
Measurement : The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured and compared between treated and control groups. An increase in kaolin intake is indicative of a nausea-like state.[1]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the study design.
Caption: CINV Signaling Pathway and Drug Targets.
Caption: Preclinical CINV Experimental Workflow.
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of this compound and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of biopharmaceutics in the development of a clinical nanoparticle formulation of MK-0869: a Beagle dog model predicts improved bioavailability and diminished food effect on absorption in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. A meta-analysis of olanzapine for the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of encapsulated ginger as a treatment for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
Safety Operating Guide
Proper Disposal of Aprepitant: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Aprepitant in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for the handling of hazardous pharmaceutical waste.
Hazard Classification and Safety Profile
This compound is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with specific target organ toxicity through prolonged or repeated oral exposure, affecting the prostate and testes. Furthermore, it is identified as being very toxic to aquatic life with long-lasting effects, underscoring the critical need for proper disposal to prevent environmental contamination[1]. Another SDS for a related this compound compound notes that it is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer[2].
Due to these hazardous characteristics, this compound and any materials contaminated with it must not be disposed of as regular trash or flushed down the drain. Improper disposal can lead to the release of active pharmaceutical ingredients into the environment, posing a risk to aquatic ecosystems[1].
Disposal Procedures for this compound in a Laboratory Setting
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound capsules or powder should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not crush or open capsules to minimize the generation of airborne particles[3].
-
Contaminated materials such as weighing paper, pipette tips, and empty stock vials should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
-
3. Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
The date of accumulation should also be clearly marked.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
These specialized services will ensure the waste is transported and disposed of in an approved waste disposal plant, likely through incineration, in compliance with federal, state, and local regulations[4][5].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data available in the public domain regarding the volumes or concentrations of this compound that trigger specific disposal protocols beyond its general classification as hazardous waste. Similarly, detailed experimental protocols for the degradation or neutralization of this compound in a laboratory setting are not provided in the available safety and regulatory literature. The guidance provided here is based on established principles of hazardous waste management. Researchers should always consult their institution's specific waste management policies and EHS professionals for guidance.
References
Comprehensive Safety and Handling Guide for Aprepitant
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Aprepitant in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.
This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing cancer and may lead to organ damage through prolonged or repeated exposure.[1][2][3] The compound is also very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios, based on institutional safety plans and risk assessments.[4][5]
| Dose Form / Task | Required Personal Protective Equipment |
| Handling Intact Oral Forms | Single pair of chemotherapy-rated gloves.[4][5] |
| Injections (IM/SC) & IV Administration | Chemotherapy-rated gloves, chemotherapy-rated gown, and a face shield with a mask.[4][5] |
| Compromised Oral Dosage Forms (e.g., crushing tablets, opening capsules) | Chemotherapy-rated gloves, chemotherapy-rated gown, face shield, and an N95 respirator. This should be performed in a biosafety cabinet or on a protective pad.[4][5] |
| General Laboratory Handling | Appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[6] |
| Cleaning Spills | Two pairs of chemotherapy gloves, an impervious gown, eye and face protection (goggles and face shield), and a NIOSH-certified N95 respirator.[7] |
Note: All disposable PPE used when handling this compound should be considered contaminated and disposed of immediately in a designated waste container.[7] Reusable PPE must be properly decontaminated and cleaned after use.[4][5]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection. The following workflow outlines the key steps from preparation to final disposal of this compound.
Handling and Experimental Workflow
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling, put on the appropriate PPE as specified in the table above. For tasks involving potential splashes or aerosols, such as weighing or preparing solutions, a higher level of protection is necessary.
-
-
Handling Procedures :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and rinse thoroughly.[2][3]
-
Eye Contact : Rinse the opened eye for several minutes under running water.[2][3]
-
Inhalation : Move to fresh air. If symptoms occur, seek medical attention.[3][6]
-
Ingestion : Do not induce vomiting. Immediately call a doctor or poison control center.[2][3]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
All disposable PPE (gloves, gowns, masks), contaminated lab supplies (e.g., pipette tips, tubes), and leftover this compound should be considered hazardous waste.
-
-
Disposal of Contaminated Materials :
-
Place all contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.[7]
-
-
Disposal of Unused this compound :
-
The preferred method for disposing of unused medication is through a drug take-back program.[9]
-
If a take-back program is not available, do not flush the substance down the drain, as it is very toxic to aquatic life.[1][2][9]
-
To dispose of in the trash, remove the drug from its original container and mix it with an unappealing substance like used coffee grounds or cat litter.[9][10]
-
Place this mixture into a sealed container, such as a sealable plastic bag, to prevent leakage.[9][10]
-
Dispose of the sealed container in the trash.[10]
-
Before discarding the original packaging, remove or scratch out all personal information to protect privacy.[9][10]
-
This compound Handling Workflow Diagram
The following diagram illustrates the procedural workflow for safely handling this compound from initial preparation to final disposal.
Caption: Procedural workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merck.com [merck.com]
- 4. pogo.ca [pogo.ca]
- 5. pogo.ca [pogo.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. halyardhealth.com [halyardhealth.com]
- 8. msd.com [msd.com]
- 9. oncolink.org [oncolink.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
